molecular formula C31H38N8O11 B12768216 Roblitinib citrate CAS No. 1708971-60-1

Roblitinib citrate

Cat. No.: B12768216
CAS No.: 1708971-60-1
M. Wt: 698.7 g/mol
InChI Key: PQMNMOKXXAMVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roblitinib citrate is a useful research compound. Its molecular formula is C31H38N8O11 and its molecular weight is 698.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Roblitinib citrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Roblitinib citrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1708971-60-1

Molecular Formula

C31H38N8O11

Molecular Weight

698.7 g/mol

IUPAC Name

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C25H30N8O4.C6H8O7/c1-31-7-8-32(23(35)15-31)14-18-10-17-4-3-6-33(24(17)29-21(18)16-34)25(36)30-22-11-20(27-5-9-37-2)19(12-26)13-28-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h10-11,13,16H,3-9,14-15H2,1-2H3,(H2,27,28,30,36);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PQMNMOKXXAMVFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(C(=O)C1)CC2=C(N=C3C(=C2)CCCN3C(=O)NC4=NC=C(C(=C4)NCCOC)C#N)C=O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Roblitinib (FGF401): Structural Elucidation, Molecular Properties, and Mechanistic Profiling of a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fibroblast Growth Factor Receptor 4 (FGFR4) and its ligand FGF19 play a critical role in regulating bile acid synthesis and hepatocyte proliferation[1]. Aberrant signaling through the FGF19-FGFR4 axis is a primary oncogenic driver in a subset of hepatocellular carcinomas (HCC)[2]. Roblitinib (FGF401) is a first-in-class, highly selective, ATP-competitive, and reversible-covalent inhibitor of FGFR4[3]. This whitepaper provides a comprehensive technical analysis of FGF401, detailing its chemical structure, molecular weight, mechanism of action, and the self-validating experimental protocols used to characterize its kinase inhibition profile.

Chemical Structure and Molecular Properties

FGF401 was rationally designed to exploit the unique structural features of the FGFR4 kinase domain. Unlike pan-FGFR inhibitors, FGF401 achieves exquisite selectivity by targeting the Cys552 residue located in the hinge region of the FGFR4 ATP-binding pocket[1].

Quantitative Chemical Data

The following table summarizes the core physicochemical properties of FGF401[4]:

PropertyValue
IUPAC Name N-[5-cyano-4-(2-methoxyethylamino)-2-pyridinyl]-7-formyl-6-[(4-methyl-2-oxopiperazin-1-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Molecular Formula C25H30N8O4
Molecular Weight 506.56 g/mol
Monoisotopic Mass 506.239 Da
Topological Polar Surface Area 144 Ų
Primary Target IC50 1.9 nM (FGFR4)

The molecular weight of exactly 506.56 g/mol is a critical parameter for downstream mass spectrometry validation, as the formation of a covalent adduct with the kinase domain results in a predictable mass shift[1].

Mechanism of Action: The FGF19-FGFR4-KLB Axis

FGF401 exerts its antineoplastic effects by silencing the FGF19-FGFR4 signaling cascade. Under physiological conditions, FGF19 binds to FGFR4 and its obligate co-receptor,


-Klotho (KLB)[5]. This trimeric complex induces receptor dimerization and trans-phosphorylation, subsequently activating downstream survival and proliferation pathways, including MAPK and PI3K/AKT/mTOR[6].

FGF401 acts by entering the ATP-binding cleft of FGFR4 and forming a reversible covalent bond with the sulfhydryl group of Cys552[1]. The reversibility of this bond represents a significant pharmacological advantage, minimizing the off-target toxicity typically associated with irreversible covalent inhibitors while maintaining prolonged target residence time[1].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB beta-Klotho (KLB) KLB->FGFR4 Co-receptor Signaling MAPK / PI3K Pathways FGFR4->Signaling Phosphorylation FGF401 FGF401 (Roblitinib) FGF401->FGFR4 Inhibits Activity Cys552 Cys552 Residue FGF401->Cys552 Reversible Covalent Bond Cys552->FGFR4 Blocks ATP Pocket Proliferation Tumor Cell Proliferation Signaling->Proliferation Drives

FGF19-FGFR4 signaling cascade and the mechanism of reversible covalent inhibition by FGF401.

Experimental Methodologies & Protocols

To robustly characterize a reversible covalent inhibitor, experimental protocols must be self-validating. The following methodologies detail the causality behind the biochemical validation of FGF401.

Protocol 1: MALDI-TOF MS Assay for Covalent Binding and Reversibility

This protocol utilizes mass spectrometry to directly observe the physical binding of FGF401 to FGFR4, followed by dialysis to prove the bond's reversibility[1].

Step-by-Step Methodology:

  • Protein Incubation: Incubate recombinant FGFR4 kinase domain (baseline molecular weight: 34,620 Da) with a 10-fold molar excess of FGF401 at room temperature for 2 hours.

  • Baseline Mass Spectrometry: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

    • Causality & Validation: A successful covalent bond will yield a precise mass shift. The spectrum must confirm an

      
       centered at 35,126 Da, which perfectly matches the sum of the kinase (34,620 Da) and the FGF401 inhibitor (506.6 Da)[1].
      
  • Dialysis: Transfer the FGFR4-FGF401 complex into a dialysis cassette and dialyze against a large volume of buffer for 4 days at 4°C.

    • Causality: Continuous buffer exchange removes unbound inhibitor, driving the equilibrium toward dissociation if the bond is reversible.

  • Post-Dialysis Validation: Re-analyze the dialyzed sample via MALDI-TOF MS.

    • Validation Checkpoint: The reappearance of the 34,620 Da peak (unbound FGFR4) alongside the 35,126 Da peak confirms the slow release of the reversible covalent connection[1].

Protocol 2: Radiometric Kinase Activity Assay

To quantify the inhibitory potency (IC50) and validate the necessity of the Cys552 residue, a radiometric paper disk assay is employed[7].

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant wild-type FGFR4 (or the C552A mutant), a peptide substrate (e.g., IYGEFKKK), and varying concentrations of FGF401 (0.1 nM to 10 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M).
    
  • Initiation: Add [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -32P]-ATP to initiate the kinase reaction. Incubate for 30 minutes at room temperature.
    
  • Termination & Spotting: Stop the reaction and spot the mixture onto phosphocellulose paper disks. The positively charged peptide substrate binds to the negatively charged phosphocellulose.

  • Washing: Wash the disks extensively with 0.75% phosphoric acid.

    • Causality: This critical step removes all unreacted [ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -32P]-ATP, ensuring that any remaining radioactivity is exclusively from the phosphorylated peptide, thereby eliminating background noise.
      
  • Quantification: Measure the radioactivity using a scintillation counter to calculate the IC50.

    • Validation Checkpoint: FGF401 should yield an IC50 of ~1.9 nM against wild-type FGFR4[8]. In contrast, the C552A mutant (where cysteine is replaced by alanine) will exhibit an IC50 > 10

      
      M, proving that the covalent interaction with Cys552 is absolutely required for FGF401's high potency[1].
      

Workflow Step1 1. Recombinant FGFR4 Incubation with FGF401 Step2 2. Dialysis (4 Days) to Test Reversibility Step1->Step2 Removes unbound drug Step4 4. Kinase Activity Assay (IC50 Determination) Step1->Step4 Parallel biochemical profiling Step3 3. MALDI-TOF MS Assay (Mass Shift Detection) Step2->Step3 Analyzes complex mass Step5 5. C552A Mutant Profiling (Target Validation) Step4->Step5 Validates Cys552 dependency

Experimental workflow for validating the reversible covalent binding and potency of FGF401.

Clinical Translation and Resistance Mechanisms

FGF401 has demonstrated remarkable anti-tumor activity in preclinical HCC xenograft models and has progressed into Phase 1/2 clinical trials[5]. However, chronic inhibition of the FGFR4 pathway can lead to acquired resistance. Recent studies indicate that resistance to FGF401 is often mediated by the compensatory reactivation of the PI3K/AKT/mTOR signaling pathway[6]. Consequently, combination therapies utilizing FGF401 alongside mTOR inhibitors (such as everolimus) are being actively investigated to delay resistance onset and achieve more durable tumor growth inhibition[6].

References

  • Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. Chemical Communications. 1

  • Roblitinib (FGF401) | FGFR inhibitor. Selleck Chemicals. 8

  • Everest Medicines Announces First Patient Dosed in a Phase 1b/2 Study of FGF401. FirstWord Pharma. 3

  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma. PMC - NIH. 5

  • Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401. MDPI. 6

  • Roblitinib | C25H30N8O4 | CID 118036971. PubChem - NIH. 4

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor. SciSpace. 2

  • Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. ACS Publications. 7

Sources

Roblitinib Citrate (CAS 1708971-60-1): A Technical Whitepaper on FGFR4-Selective Reversible-Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deregulation of the Fibroblast Growth Factor 19 (FGF19) signaling axis is a recognized oncogenic driver in a distinct subset of solid tumors, most notably Hepatocellular Carcinoma (HCC)[1]. Roblitinib (also known as FGF401) is a first-in-class, highly potent, and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[2]. By utilizing an advanced reversible-covalent mechanism, Roblitinib citrate achieves exceptional kinase selectivity, effectively intercepting the FGF19-FGFR4-


-klotho signaling network while mitigating the off-target toxicities traditionally associated with irreversible pan-FGFR inhibitors[3][4]. This whitepaper provides a comprehensive technical analysis of Roblitinib citrate, detailing its structural biology, pharmacological profile, and validated experimental protocols for preclinical evaluation.

Molecular Identity & Physicochemical Profiling

Roblitinib citrate is formulated as a citrate salt to optimize its solubility and pharmacokinetic exposure[5].

PropertySpecification
Compound Name Roblitinib citrate (FGF401 citrate)
CAS Registry Number 1708971-60-1 (Citrate salt) / 1708971-55-4 (Free base)[6][7]
Molecular Formula C25H30N8O4 · C6H8O7[5]
Molecular Weight 698.68 g/mol (Salt) / 506.56 g/mol (Free base)[5]
Primary Target FGFR4 (IC50 ≈ 1.1 – 1.9 nM)[8]
Mechanism of Action Reversible-covalent kinase inhibitor[2]
Key Biomarkers FGF19,

-Klotho (KLB), FGFR4[1]

Mechanistic Biology: The FGF19-FGFR4- -Klotho Axis

Structural Causality of Reversible-Covalent Inhibition

The design of Roblitinib represents a masterclass in structure-based drug design. A kinome-wide sequence alignment reveals that FGFR4 possesses a unique, poorly conserved cysteine residue (Cys552) located within the ATP-binding site, exactly two positions beyond the gatekeeper residue[2][9]. This residue is absent in FGFR1, FGFR2, and FGFR3, providing a structural rationale for exquisite selectivity[9].

Instead of utilizing an irreversible Michael acceptor (such as an acrylamide) which can lead to permanent protein adducts and immune-mediated toxicities, Roblitinib employs an aldehyde warhead (derived from a 2-formylquinoline amide scaffold)[2][3]. The aldehyde reacts with the thiol group of Cys552 to form a hemithioacetal linkage [2][8].

The Causality of Reversibility: The hemithioacetal bond is thermodynamically stable enough to ensure deep target engagement and prolonged residence time, yet it remains reversible[4]. This allows the drug to dissociate from off-target proteins, drastically reducing systemic toxicity and establishing a favorable safety profile for clinical application[4].

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor Signaling FRS2 / PI3K / MAPK FGFR4->Signaling Kinase Activation Roblitinib Roblitinib (FGF401) Cys552 Cys552 (Hemithioacetal) Roblitinib->Cys552 Aldehyde Warhead Cys552->FGFR4 Reversible Blockade Tumor HCC Proliferation Signaling->Tumor Drives

Fig 1: FGF19-FGFR4-KLB signaling axis and targeted reversible-covalent inhibition by Roblitinib.

Preclinical Pharmacology & Translational Efficacy

Monotherapy and Biomarker-Driven Efficacy

In preclinical HCC models expressing high levels of FGF19 and KLB, Roblitinib robustly induces tumor regression in a dose-dependent manner[1]. In a Phase 1/2 clinical trial (NCT02325739), Roblitinib demonstrated favorable pharmacokinetic properties with no food effect, establishing a Recommended Phase 2 Dose (RP2D) of 120 mg once daily[10].

Combination Strategies and Resistance Mechanisms

Despite robust target inhibition, redundant signaling networks can limit monotherapy efficacy.

  • Immune Checkpoint Blockade: Blocking FGFR4 alters the tumor microenvironment. Roblitinib has been evaluated in combination with Spartalizumab (an anti-PD-1 antibody) to enhance anti-tumor immunity in HCC[1][10].

  • Overcoming Resistance: Preclinical data indicate that reactivation of the PI3K/mTOR pathway or redundancy via FGFR3 can drive de novo resistance to FGFR4 inhibitors[9][11]. Consequently, combinations of Roblitinib with mTOR inhibitors (e.g., Everolimus) are actively being explored to suppress tumor hypoxia and angiogenesis[11].

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, researchers must employ self-validating experimental systems. Below are two field-proven protocols for evaluating Roblitinib.

Protocol A: In Vitro Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical kinase assays do not account for cellular permeability or intracellular ATP competition. CETSA validates that Roblitinib physically engages FGFR4 inside living cells by measuring the ligand-induced thermal stabilization of the receptor[9].

  • Cell Preparation: Culture HuH-7 or JHH-7 HCC cells (FGF19/KLB positive) in DMEM supplemented with 10% FBS until 80% confluent[9].

  • Compound Dosing: Treat cells with Roblitinib citrate at varying concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or DMSO vehicle control for 2 hours at 37°C.

  • Thermal Denaturation: Harvest cells, resuspend in PBS, and aliquot into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Collect the soluble supernatant and perform Immunoblotting against FGFR4.

  • Validation: Effective target engagement is confirmed if Roblitinib prevents the thermal degradation of FGFR4 at higher temperatures compared to the DMSO control[9].

Protocol S1 1. Cell Culture (HuH-7 HCC Cells) S2 2. Roblitinib Dosing (0.1 nM - 100 nM) S1->S2 S3 3. Thermal Treatment (CETSA Denaturation) S2->S3 S4 4. Soluble Fraction (Centrifugation) S3->S4 S5 5. Immunoblotting (FGFR4 Stabilization) S4->S5

Fig 2: Self-validating Cellular Thermal Shift Assay (CETSA) workflow for FGFR4 target engagement.

Protocol B: In Vivo Pharmacodynamic (PD) Biomarker Validation

Causality: FGFR4 signaling in the liver suppresses the enzyme CYP7A1, which is the rate-limiting step in bile acid synthesis[1]. Inhibiting FGFR4 relieves this suppression. Therefore, measuring the accumulation of bile acid precursors serves as a self-validating systemic readout of Roblitinib's in vivo efficacy[10].

  • Model Generation: Implant FGF19-amplified HCC xenografts subcutaneously into immunocompromised mice.

  • Dosing Regimen: Once tumors reach ~200 mm³, administer Roblitinib citrate via oral gavage (e.g., 10, 30, and 100 mg/kg) daily.

  • Sample Collection: Collect blood plasma at 2, 6, and 24 hours post-dose.

  • Biomarker Analysis: Utilize LC-MS/MS to quantify plasma levels of C4 (7

    
    -hydroxy-4-cholesten-3-one) , a direct surrogate for CYP7A1 activity. Concurrently, use ELISA to measure circulating FGF19 levels.
    
  • Validation: A successful blockade of FGFR4 is definitively validated by a dose-dependent spike in both C4 and total bile acids, correlating directly with tumor stasis/regression[10].

References

  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An update on the discovery and development of reversible covalent inhibitors PubMed Central (PMC) / NIH URL:[Link]

  • FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • FDA Global Substance Registration System (GSRS) - ROBLITINIB CITRATE GSRS / NIH URL:[Link]

Sources

Optimizing FGFR4 Inhibition: A Comparative Technical Analysis of Roblitinib Citrate vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Roblitinib (FGF401) represents a distinct class of kinase inhibitors characterized by a reversible-covalent mechanism targeting Cys552 of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3] While the Free Base (CAS 1708971-55-4) serves as the primary tool for biochemical and cellular assays due to its high permeability and solubility in organic solvents (DMSO), the Citrate Salt (CAS 1708971-60-1) is the critical pharmaceutical form designed to overcome the "brick dust" insolubility of the parent molecule, enabling oral bioavailability in preclinical and clinical settings.

This technical guide dissects the physicochemical divergences between these two forms, providing researchers with actionable protocols for formulation, handling, and experimental design.

Part 1: Molecular Dissection & Salt Selection Logic

The Chemical Scaffold and Warhead

Roblitinib is structurally unique among covalent inhibitors. Unlike the irreversible acrylamide warheads found in EGFR inhibitors (e.g., Osimertinib), Roblitinib utilizes a pendant aldehyde group on a naphthyridine core to form a reversible hemithioacetal bond with Cys552.

  • Core Structure: 1,8-naphthyridine scaffold (Lipophilic).[4]

  • Basic Center: N-methyl piperazine moiety (Ionizable, pKa ~7.5–8.5).

  • Warhead: Electrophilic aldehyde (Reactive, sensitive to oxidation).

The Acid-Base Rationale

The Free Base of Roblitinib exhibits poor aqueous solubility (Class II/IV in BCS), limiting its absorption in vivo. The selection of Citric Acid as the counter-ion is not arbitrary; it follows specific medicinal chemistry principles:

  • pKa Matching: The N-methyl piperazine nitrogen is sufficiently basic to protonate in the presence of citric acid (pKa₁ 3.13), forming a stable salt.

  • Mild Acidity: Strong mineral acids (HCl) pose a risk of catalyzing the degradation of the aldehyde warhead or promoting acid-catalyzed hydration. Citrate provides a buffered, milder acidic microenvironment.

  • Solubility Enhancement: The citrate salt disrupts the crystal lattice energy of the free base, significantly increasing the dissolution rate in the gastric environment.

Part 2: Comparative Technical Specifications

The following table summarizes the operational differences critical for experimental planning.

FeatureRoblitinib Free BaseRoblitinib Citrate
CAS Number 1708971-55-41708971-60-1
Primary Utility In Vitro Screening (IC50, Western Blot)In Vivo Efficacy (Xenografts), PK Studies
Solvent Compatibility Soluble in DMSO (>50 mM), EthanolSoluble in Water, Saline, Acetate Buffer
Aqueous Solubility Negligible (< 1 µg/mL at pH 7)High (> 10 mg/mL in acidic media)
Hygroscopicity Low (Hydrophobic)Moderate to High (Requires desiccant)
Storage Stability High (Solid state, -20°C)Sensitive to moisture (Hydrolysis risk)
In Vivo Vehicle Requires PEG400/Tween80/MCCan often use simple aqueous buffers (pH < 5)

Part 3: Mechanism of Action & Pathway Visualization

Roblitinib's selectivity stems from the unique positioning of Cys552 in the FGFR4 P-loop, a residue absent in FGFR1-3. The aldehyde group forms a reversible bond, allowing the drug to detach as the receptor turns over, reducing toxicity associated with permanent kinase inhibition.

Diagram 1: FGFR4 Signaling & Roblitinib Intervention

FGFR4_Pathway FGF19 FGF19 (Ligand) KLB Beta-Klotho (Co-Receptor) FGF19->KLB Binds FGFR4 FGFR4 (Receptor) KLB->FGFR4 Activates Complex RAS RAS/RAF/MEK FGFR4->RAS Phosphorylation Roblitinib Roblitinib (Inhibitor) Cys552 Cys552 Residue Roblitinib->Cys552 Reversible Covalent Bond (Hemithioacetal) Cys552->FGFR4 Blocks ATP Binding ERK p-ERK1/2 RAS->ERK Signaling Cascade CYP7A1 CYP7A1 (Bile Acid Synthesis) ERK->CYP7A1 Downregulates Proliferation Hepatocyte Proliferation ERK->Proliferation Drives HCC

Caption: The FGF19-FGFR4 signaling axis showing Roblitinib's targeted intervention via reversible covalent binding to Cys552.[5]

Part 4: Experimental Protocols

Protocol A: In Vitro Stock Preparation (Free Base)

Objective: Prepare a stable stock for cellular IC50 assays. Reagent: Roblitinib Free Base (Powder).

  • Weighing: Weigh 5–10 mg of Free Base into a glass amber vial (aldehyde is light sensitive).

  • Solvation: Add anhydrous DMSO to achieve a concentration of 10 mM.

    • Note: Do not use aqueous buffers at this stage; the free base will precipitate immediately.

  • Sonication: Sonicate for 2–5 minutes at room temperature until the solution is perfectly clear.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles which can degrade the aldehyde.

  • Storage: Store at -80°C. Stable for 6 months.

Protocol B: In Vivo Formulation (Citrate Salt Strategy)

Objective: Prepare an oral gavage formulation for mouse xenograft models (e.g., HuH-7). Reagent: Roblitinib Citrate (or Free Base converted in situ).

If Citrate Salt is available:

  • Vehicle: Prepare 50 mM Citrate Buffer (pH 3.5–4.0).

  • Dissolution: Add Roblitinib Citrate powder to the buffer. Vortex vigorously.

  • Verification: Ensure complete dissolution. If turbid, sonicate. The salt should be soluble up to ~30 mg/mL in this vehicle.

If converting Free Base In Situ (Alternative):

  • Weigh: Weigh required amount of Roblitinib Free Base.

  • Wetting: Wet the powder with a small volume of Ethanol (5% of final vol) or PEG400.

  • Acidification: Add 1.05 molar equivalents of Citric Acid (dissolved in water).

  • Bulking: Bring to volume with 0.5% Methylcellulose (MC) or water.

  • Result: This forms a suspension/solution mix suitable for immediate dosing.

Diagram 2: Formulation Decision Matrix

Formulation_Logic Start Start: Roblitinib Experiment Type Experiment Type? Start->Type InVitro In Vitro (Cell/Enzyme) Type->InVitro Biochem/Cell InVivo In Vivo (Animal) Type->InVivo PK/Efficacy Form Use Free Base InVitro->Form Route Route? InVivo->Route Solvent Use DMSO Stock Form->Solvent Oral Oral Gavage (PO) Route->Oral IV Intravenous (IV) Route->IV Salt Use Citrate Salt Oral->Salt Vehicle2 Vehicle: 5% DMSO / 95% Saline (Low Dose Only) IV->Vehicle2 Vehicle1 Vehicle: Citrate Buffer pH 3.5 or 0.5% MC Salt->Vehicle1

Caption: Decision logic for selecting the appropriate Roblitinib form and vehicle based on experimental constraints.

Part 5: Critical Handling & Stability Warnings

  • Aldehyde Reactivity: The aldehyde warhead is an electrophile. Avoid buffers containing nucleophiles (e.g., Tris, Glycine) during long-term storage of the Free Base in solution, as they can form Schiff bases, inactivating the inhibitor. Use HEPES or PBS for short-term dilutions.

  • pH Sensitivity: The Citrate salt is stable in solid form, but in solution, it creates an acidic environment. Ensure your cellular assay buffers (usually pH 7.4) have sufficient capacity to buffer the addition of the salt, or neutralize the stock before addition to cells to avoid pH-induced cytotoxicity.

  • Desiccation: Roblitinib Citrate is hygroscopic. Always store with silica desiccant. Moisture uptake can lead to hydrolysis of the amide bonds or changes in crystal form (polymorphism), affecting dosing accuracy.

References

  • Fairhurst, R. A., et al. (2020).[5][6][7] "Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4."[1][2][3][8][9] Journal of Medicinal Chemistry, 63(21), 12542–12573.[3][5][6]

    • Source:

    • Context: Primary discovery paper detailing the optimization of the scaffold, the reversible-covalent mechanism, and solubility challenges leading to the selection of clinical candidates.[1][3][6][10]

  • Weiss, A., et al. (2019).[5] "FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer."[6][7][8][9][11] Molecular Cancer Therapeutics, 18(12), 2194-2206.[11]

    • Source:

    • Context: Describes the in vivo efficacy, pharmacodynamics, and the use of formul
  • Gupta, D., & Bhatia, D. (2013). "Pharmaceutical salt selection: a key step in drug development."[12] Journal of Drug Delivery & Therapeutics.

    • Context: General reference for the principles of salt selection (pKa matching and solubility)
  • U.S. Food and Drug Administration (FDA).

    • Source:

    • Context: Verification of the specific citrate salt form (UNII: 2GP4K035FI) as a registered pharmaceutical substance.

Sources

Targeting the Cys552 Paradigm: A Technical Whitepaper on Roblitinib (FGF401) Binding Affinity and FGFR4 Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Roblitinib (FGF401) represents a breakthrough in precision oncology, functioning as a highly potent, selective, and reversible covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) 1. By exploiting a unique, poorly conserved cysteine residue (Cys552) within the FGFR4 kinase hinge region, Roblitinib achieves unprecedented selectivity over paralogs FGFR1–3 2. This whitepaper dissects the structural biology, binding kinetics, and self-validating experimental methodologies required to characterize the Roblitinib-Cys552 interaction, providing a comprehensive guide for researchers in targeted drug discovery.

Structural Biology: The Cys552 Vulnerability

The human kinome is highly conserved, making the development of isoform-selective kinase inhibitors notoriously difficult. Pan-FGFR inhibitors (targeting FGFR1-4) often induce dose-limiting hyperphosphatemia due to the blockade of FGFR1-mediated phosphate homeostasis.

FGFR4, however, harbors a unique structural vulnerability: a cysteine residue at position 552 (Cys552) in the mid-hinge region of the ATP-binding pocket 3. In FGFR1, FGFR2, and FGFR3, this position is occupied by a bulky tyrosine residue.

Roblitinib utilizes a 2-formylquinoline amide (or related aldehyde-bearing scaffold) to enter the ATP-binding pocket. The aldehyde warhead acts as an electrophile, undergoing nucleophilic attack by the free thiol group of Cys552 [[4]](). This reaction forms a hemithioacetal linkage. Crucially, this covalent bond is reversible, distinguishing Roblitinib from earlier irreversible inhibitors. The reversible nature allows for sustained target engagement while minimizing the risk of permanent off-target protein adduction, optimizing the therapeutic window 5.

Mechanism cluster_FGFR4 FGFR4 Target cluster_FGFR13 FGFR1-3 Off-Targets Roblitinib Roblitinib (Aldehyde Warhead) Cys552 Cys552 (Thiol Group) Roblitinib->Cys552 Binds ATP Pocket Tyr Tyrosine Residue (Bulky) Roblitinib->Tyr Enters Pocket Hemithioacetal Reversible Hemithioacetal Bond Cys552->Hemithioacetal Nucleophilic Attack Inhibition Potent Kinase Inhibition Hemithioacetal->Inhibition Steric Steric Clash & No Nucleophile Tyr->Steric NoInhibition Kinase Spared Steric->NoInhibition

Structural logic of Roblitinib's selectivity for FGFR4 Cys552 over FGFR1-3.

The FGF19-FGFR4-β-Klotho Signaling Axis

In hepatocellular carcinoma (HCC), the aberrant overexpression of FGF19 acts as an oncogenic driver. FGF19 binds to FGFR4, a process significantly enhanced by the co-receptor β-Klotho (KLB) 6. This trimeric complex induces receptor dimerization and trans-autophosphorylation, triggering downstream RAS/MAPK and PI3K/AKT cascades that promote tumor proliferation and survival 7. Roblitinib directly uncouples this oncogenic circuit.

Pathway FGF19 FGF19 Ligand Complex FGF19-KLB-FGFR4 Complex FGF19->Complex KLB β-Klotho (Co-receptor) KLB->Complex FGFR4 FGFR4 Receptor FGFR4->Complex RAS RAS/MAPK Pathway Complex->RAS PI3K PI3K/AKT Pathway Complex->PI3K Roblitinib Roblitinib (FGF401) Roblitinib->FGFR4 Inhibits via Cys552 Proliferation HCC Tumor Proliferation RAS->Proliferation PI3K->Proliferation

FGF19-FGFR4-β-Klotho signaling axis and Roblitinib targeted inhibition.

Quantitative Binding Affinity & Kinase Selectivity

The biochemical efficacy of Roblitinib is defined by its sub-nanomolar binding affinity and extreme selectivity profile.

Kinase TargetResidue at Position 552 EquivalentIC₅₀ (nM)Binding Mode
FGFR4 (Wild-Type) Cysteine (Cys552)1.1 – 1.9Reversible Covalent (Hemithioacetal)
FGFR4 (C552A Mutant) Alanine> 2000Non-covalent (Weak)
FGFR1 Tyrosine> 10,000Steric Clash / No Reaction
FGFR2 Tyrosine> 10,000Steric Clash / No Reaction
FGFR3 Tyrosine> 10,000Steric Clash / No Reaction

Data synthesized from biochemical profiling studies 1, 8. The >1000-fold selectivity window is driven entirely by the presence of the Cys552 nucleophile.

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the binding affinity and target engagement of Cys552-targeted covalent inhibitors, researchers must employ orthogonal, self-validating assay systems.

Protocol A: Time-Dependent FRET Kinase Assay (In Vitro Binding Affinity)

Causality: Covalent inhibitors exhibit time-dependent inhibition. Standard rapid-readout kinase assays will underestimate potency. A pre-incubation step is mandatory to allow the slow-binding hemithioacetal formation to reach equilibrium. Self-Validation: The protocol mandates the parallel testing of a C552A mutant FGFR4. A drastic drop in potency against the mutant proves that the observed IC₅₀ is mechanistically dependent on the covalent bond, not just non-covalent pocket affinity 8.

  • Reagent Preparation: Prepare recombinant wild-type FGFR4 and mutant FGFR4 (C552A) kinase domains. Prepare Roblitinib in a 10-point 3-fold serial dilution series in DMSO.

  • Pre-Incubation (Critical Step): Mix the kinase (1 nM final) with Roblitinib dilutions in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate at room temperature for exactly 60 minutes. Note: DTT concentration must be strictly controlled as high concentrations of exogenous thiols can compete with Cys552 for the aldehyde warhead.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and a FRET-compatible peptide substrate (e.g., ULight-labeled poly-GT).

  • Quenching & Detection: After 60 minutes of kinase reaction, add EDTA to quench. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm.

  • Data Analysis: Calculate IC₅₀ using a four-parameter logistic regression. Validate that the IC₅₀ for WT FGFR4 is <2 nM and >2000 nM for the C552A mutant.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Biochemical assays do not account for cellular permeability or intracellular competition (e.g., high intracellular glutathione levels). CETSA measures the thermal stabilization of FGFR4 upon Roblitinib binding in living HCC cells, proving physiological target engagement 7. Self-Validation: Vehicle (DMSO) treated cells serve as the baseline melting temperature (Tm) control. A non-binding structural analog should be used as a negative control to rule out non-specific proteome stabilization.

  • Cell Culture & Dosing: Culture HuH-7 cells (high FGFR4/KLB expression) to 70% confluence. Treat with 10 nM Roblitinib or DMSO vehicle for 12 hours at 37°C.

  • Thermal Challenge: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Fractionation: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Heating denatures unbound proteins, causing them to aggregate. Centrifugation pellets the aggregates, leaving only the stabilized, drug-bound FGFR4 in the soluble supernatant.

  • Quantification: Resolve the soluble supernatants via SDS-PAGE and Western Blot using an anti-FGFR4 primary antibody.

  • Analysis: Plot the densitometry of the soluble FGFR4 band against temperature. Roblitinib binding will manifest as a significant rightward shift in the melting curve (ΔTm) compared to the DMSO control.

CETSA Incubation 1. Incubation Live HCC Cells + Roblitinib Heating 2. Thermal Challenge Heat gradient (40-60°C) Incubation->Heating Lysis 3. Lysis & Spin Separate soluble from aggregated Heating->Lysis Detection 4. Western Blot Quantify soluble FGFR4 Lysis->Detection Analysis 5. Validation Shift in Tm confirms binding Detection->Analysis

Cellular Thermal Shift Assay (CETSA) workflow for validating target engagement.

Conclusion

Roblitinib's design is a masterclass in structure-based drug discovery. By targeting the unique Cys552 residue with a reversible aldehyde warhead, it achieves the rare triad of high potency, exquisite selectivity, and a minimized risk of irreversible off-target toxicity. The self-validating protocols detailed above provide a robust framework for characterizing this interaction, ensuring high scientific rigor in the ongoing development of targeted therapies for FGFR4-driven malignancies.

References

  • [1] Roblitinib | FGF401 | CAS#1708971-55-4 | FGFR4 inhibitor - MedKoo Biosciences. MedKoo. 1

  • [8] Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. 8

  • [2] FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention. MDPI. 2

  • [4] Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4. RSC Advances. 4

  • [7] FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma. PNAS.7

  • [5] Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region. PMC. 5

  • [3] Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. 3

  • [6] FGF19 in Solid Tumors: Molecular Mechanisms, Metabolic Reprogramming, and Emerging Therapeutic Opportunities. Theranostics. 6

Sources

Methodological & Application

Roblitinib citrate solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Roblitinib (FGF401) Citrate Solubility & Handling Guide

Executive Summary & Core Identity

Roblitinib (also known as FGF401 or NVP-FGF401 ) is a highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) .[1] It is distinct from Fisogatinib (BLU-554), another FGFR4 inhibitor; users must verify the CAS number to ensure protocol applicability.

This guide addresses the Citrate salt form (CAS 1708971-60-1) and the Free Base (CAS 1708971-55-4). While the citrate salt is often preferred for in vivo bioavailability due to improved dissolution in acidic gastric environments, its solubility in neutral organic solvents (DMSO) and neutral water remains limited compared to other kinase inhibitors.

Critical Solubility Constraint: Roblitinib is not highly soluble in DMSO. Unlike many inhibitors that dissolve at 50–100 mM, Roblitinib saturates at approximately 10–12 mM (~5–6 mg/mL) in DMSO. Attempts to prepare higher concentrations will result in precipitation and experimental error.

Physicochemical Profile

PropertyRoblitinib (Free Base)Roblitinib Citrate (Salt)
CAS Number 1708971-55-41708971-60-1
Molecular Weight 506.56 g/mol 698.68 g/mol
Appearance White to off-white crystalline solidWhite crystalline powder
Stoichiometry 1:01:1 (Drug:Citrate)
Conversion Factor 1.01 mg Salt ≈ 0.725 mg Free Base

Solubility Data & Solvent Compatibility

The following data represents the solubility limits at 25°C.

SolventSolubility (Free Base)Solubility (Citrate Salt)Application Notes
DMSO ~6 mg/mL (11.8 mM) ~5–8 mg/mL Primary Stock Solvent. Warning: Low solubility ceiling. Do not exceed 10 mM.
Water (Neutral) InsolubleInsolublePrecipitates immediately at pH 7.
0.1 N HCl (aq) Soluble (>10 mg/mL)Soluble Citrate salt dissolves well in acidic media. Useful for oral gavage formulations.[2]
Ethanol < 2 mg/mLLowNot recommended for stock preparation.[2][3]
Chloroform ~30 mg/mLModerateUseful for chemical handling, not biological assays.

Protocol 1: Preparation of Stock Solution (DMSO)

Objective: Prepare a stable 5 mM or 10 mM stock solution for in vitro assays. Scope: Applicable to both Free Base and Citrate Salt.

Materials:

  • Roblitinib Citrate powder.

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Vortex mixer.

  • Water bath (37°C).

Procedure:

  • Calculate Mass: Determine the required mass for a 10 mM solution.

    • Formula:

      
      
      
    • Example: To make 1 mL of 10 mM stock using Roblitinib Citrate (MW 698.68):

      
      
      
  • Weighing: Accurately weigh the powder into a sterile microcentrifuge tube.

    • Note: Due to static, use an anti-static gun if available.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO .

    • Critical: Do not use "wet" DMSO (opened >1 month ago), as water absorption drastically reduces Roblitinib solubility.

  • Dissolution: Vortex vigorously for 1–2 minutes.

    • Observation: If particles persist, incubate in a 37°C water bath for 5–10 minutes, then vortex again. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C (stable for 6 months) or -20°C (stable for 1 month).

Protocol 2: Aqueous Formulation (In Vivo / Oral)

Objective: Prepare a vehicle for oral administration (PO) in mice. Challenge: The citrate salt requires acidic pH or suspension agents to remain distributed in water.

Recommended Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium) + 0.2% Tween 80 .

Procedure:

  • Vehicle Prep: Dissolve CMC-Na in distilled water to 0.5% (w/v). Add Tween 80 to 0.2% (v/v). Autoclave or filter sterilize.

  • Compound Addition: Weigh the required amount of Roblitinib Citrate.

  • Dispersion: Add the vehicle slowly to the powder while vortexing.

  • Homogenization: Use a probe sonicator (if available) or vigorous vortexing to create a uniform white suspension .

    • Note: Roblitinib will likely not fully dissolve; this is a suspension formulation.[2][3] Ensure the suspension is uniform immediately before dosing.

  • Alternative (Solution): For true solutions, dissolve Roblitinib Citrate in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Water . Add water last to prevent precipitation shock.

Workflow Visualization

Figure 1: Stock Preparation & Dilution Logic

G Powder Roblitinib Citrate (Powder) Weigh Weigh Mass (Calc based on MW 698.68) Powder->Weigh DMSO Add Anhydrous DMSO (Target: 10 mM) Weigh->DMSO Vortex Vortex & Warm (37°C if cloudy) DMSO->Vortex QC Visual QC: Clear Solution? Vortex->QC QC->Vortex No (Repeat) Aliquot Aliquot & Store (-80°C) QC->Aliquot Yes Dilution Serial Dilution (in DMSO) Aliquot->Dilution Media Spike into Media (Final DMSO < 0.5%) Dilution->Media

Caption: Step-by-step workflow for preparing Roblitinib Citrate stocks. Note the critical QC step to ensure full dissolution before freezing.

Figure 2: FGFR4 Signaling Context

Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor Tyrosine Kinase) FGF19->FGFR4 Binds Klotho β-Klotho (Co-receptor) Klotho->FGFR4 Stabilizes Complex Phos Phosphorylation (Tyr Kinase Activity) FGFR4->Phos Roblitinib Roblitinib (Covalent Inhibitor) Roblitinib->FGFR4 Inhibits (Cys552) FRS2 FRS2 / GRB2 Phos->FRS2 RasMapk RAS-MAPK Pathway (Proliferation) FRS2->RasMapk PI3KAkt PI3K-AKT Pathway (Survival) FRS2->PI3KAkt

Caption: Roblitinib covalently binds Cys552 of FGFR4, blocking the FGF19/β-Klotho signaling axis involved in HCC proliferation.[1][2][4][5][6]

Troubleshooting & Best Practices

  • Precipitation in Media: If Roblitinib precipitates when added to cell culture media (cloudiness observed), ensure your intermediate dilution step is in DMSO, not water. Do not add the 10 mM stock directly to water; spike it into the media rapidly while swirling.

  • Citrate vs. Free Base: If you ordered "Roblitinib" without specifying, you likely have the Free Base . If the label says "Roblitinib Citrate" or "FGF401 Citrate", use the higher MW (698.68) for calculations.

  • Plasticware: Polypropylene (PP) is recommended for storage. Polystyrene (PS) is acceptable for short-term assays.

References

  • Fairhurst, R. A., et al. (2020). "Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4."[1][2][3][4][7][8] Journal of Medicinal Chemistry, 63(21), 12542–12573.

  • Weiss, A., et al. (2019). "FGF401, a Selective FGFR4 Inhibitor, Exhibits High Anti-Tumor Activity in FGF19-Driven HCC."[1] Nature Medicine.[1]

  • Selleck Chemicals. "Roblitinib (FGF401) Datasheet & Solubility."

  • Axon Medchem. "Roblitinib (FGF 401) Product Information."

Sources

Cell viability assay protocol Roblitinib HuH-7 cells

This application note provides a detailed and scientifically grounded protocol for assessing the anti-proliferative activity of Roblitinib against HuH-7 hepatocellular carcinoma cells. By leveraging the robust CellTiter-Glo® assay, researchers can reliably determine the IC₅₀ value of Roblitinib, providing crucial data for preclinical drug development. Adherence to best practices in cell culture and assay execution, as outlined in this document, is paramount for generating reproducible and trustworthy results. Further investigation into the effects of Roblitinib on downstream signaling molecules, such as p-STAT3 and p-ERK, via methods like Western blotting can provide deeper mechanistic insights. [1][24][25][26][27][28]

References

  • K-Varner. (n.d.). Cell Culture Information for HuH-7. Retrieved from [Link]

  • Nordic Biolabs. (n.d.). CellTiter-Glo® 2.0 Assay. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Elabscience. (n.d.). HuH-7 Cell Line. Retrieved from [Link]

  • Bio-protocol. (n.d.). HuH-7 cells culture. Retrieved from [Link]

  • Ploen, D., et al. (2012). Three-dimensional Huh7 cell culture system for the study of Hepatitis C virus infection. Virology Journal. Retrieved from [Link]

  • Promega. (n.d.). CellTiter-Glo® 2.0 Assay Technical Manual. Retrieved from [Link]

  • Barluenga, S., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Barluenga, S., et al. (2020). Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of specific inhibitors on EGF-induced phosphorylation of STAT3, AKT and ERK in SKBR3 breast cancer cells. Retrieved from [Link]

  • Song, Y., et al. (2022). Blocking STAT3 signaling augments MEK/ERK inhibitor efficacy in esophageal squamous cell carcinoma. Cell Death & Disease. Retrieved from [Link]

  • Boffo, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Retrieved from [Link]

  • Hsieh, C.-T., et al. (2022). Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT3 Pathway with Ailanthoidol. International Journal of Molecular Sciences. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Chen, D., et al. (2021). Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis. Journal of Zhejiang University-SCIENCE B. Retrieved from [Link]

  • Lee, H.-J., et al. (2012). Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells. PLoS ONE. Retrieved from [Link]

  • European Review for Medical and Pharmacological Sciences. (n.d.). MiR-335-5p inhibits proliferation of Huh-7 liver cancer cells via targeting the Oct4/Akt pathway. Retrieved from [Link]

  • Wen, W., et al. (2015). Synergistic anti-tumor effect of combined inhibition of EGFR and JAK/STAT3 pathways in human ovarian cancer. Molecular Cancer. Retrieved from [Link]

  • Altogen Labs. (n.d.). HUH-7 Cell Line: Huh-7 Origin. Retrieved from [Link]

Application Notes and Protocols: Roblitinib Citrate Formulation for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Oral Formulation of Roblitinib

Roblitinib (also known as FGF401) is a first-in-class, potent, and highly selective reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. The signaling pathway involving FGF19 and its receptor FGFR4, along with the co-receptor β-klotho, is a critical driver in the pathogenesis of certain cancers, particularly hepatocellular carcinoma (HCC)[1][3][4]. Roblitinib exerts its therapeutic effect by binding to a specific cysteine residue (Cys552) in the ATP-binding site of FGFR4, thereby inhibiting its kinase activity and disrupting downstream signaling that promotes tumor cell proliferation and survival[1][3]. Preclinical studies in mouse xenograft models have demonstrated significant, dose-dependent tumor growth inhibition and regression upon Roblitinib administration, validating its potential as a targeted anticancer agent[1][3][4].

Given that Roblitinib is an orally active compound, developing a reproducible and effective oral formulation for preclinical mouse studies is paramount[5]. Oral gavage is a standard and precise method for administering specific doses of therapeutic agents directly into the stomach of laboratory mice[6]. However, like many kinase inhibitors, Roblitinib is poorly soluble in water, which presents a significant formulation challenge[1][7]. An improper formulation can lead to inconsistent drug exposure, poor bioavailability, and ultimately, unreliable experimental outcomes[8].

These application notes provide a detailed, field-proven protocol for the formulation of Roblitinib citrate as a suspension for oral gavage in mice. The primary protocol is based on a vehicle system demonstrated to be effective in preclinical pharmacokinetic studies[9]. Additionally, alternative formulation strategies are discussed, offering researchers flexibility based on experimental needs and compound availability.

Mechanism of Action: Targeting the FGF19-FGFR4 Axis

The FGF19-FGFR4 signaling axis is a key regulator of bile acid metabolism and is implicated in liver homeostasis. Its dysregulation is a known oncogenic driver in a subset of HCCs.

Signaling Pathway Overview
  • Ligand Binding: The signaling cascade is initiated when the ligand, FGF19, binds to FGFR4 on the cell surface. This binding is stabilized by the transmembrane co-receptor β-klotho (KLB), which enhances the specificity of FGF19 for FGFR4.

  • Receptor Dimerization & Activation: Ligand binding induces the dimerization of FGFR4, bringing the intracellular kinase domains into close proximity.

  • Autophosphorylation: This proximity facilitates trans-autophosphorylation of specific tyrosine residues within the kinase domains, leading to the full activation of the receptor's enzymatic activity.

  • Downstream Signal Transduction: The activated FGFR4 serves as a docking site for various adapter proteins and enzymes, initiating multiple downstream signaling cascades, including:

    • RAS-MAPK Pathway: Regulates cell proliferation and differentiation[10][11].

    • PI3K-AKT Pathway: Promotes cell survival and inhibits apoptosis[10][11].

    • PLCγ Pathway: Influences cell morphology and migration[10][11].

  • Roblitinib's Point of Intervention: Roblitinib selectively inhibits the kinase activity of FGFR4, preventing the autophosphorylation and the subsequent activation of these downstream pathways, thereby blocking the pro-tumorigenic signals.

FGF401_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds bKlotho β-klotho bKlotho->FGFR4 Co-receptor FRS2 FRS2 FGFR4->FRS2 Activates PLCg PLCγ FGFR4->PLCg PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Roblitinib Roblitinib (FGF401) Roblitinib->FGFR4 Inhibits Kinase Activity

Caption: Roblitinib inhibits the FGFR4 signaling pathway.

Physicochemical Properties and Formulation Considerations

A successful oral formulation for preclinical studies must ensure that the compound remains stable and uniformly dispersed to allow for accurate and consistent dosing.

PropertyValue / ObservationImplication for Formulation
Compound Roblitinib CitrateThe citrate salt form may offer improved solubility over the free base, but aqueous solubility remains low.
Molecular Weight 506.56 g/mol (Free Base)[12]Standard for small molecule kinase inhibitors.
Aqueous Solubility Insoluble in water[1].An aqueous vehicle alone is insufficient. A suspension or solubilization strategy is required.
Organic Solubility Soluble in DMSO[1].DMSO can be used as a primary solvent but must be kept at low concentrations for in vivo safety.
Formulation Goal Homogenous and stable suspension.The vehicle must prevent the drug particles from settling quickly and allow for accurate withdrawal into a dosing syringe.

Recommended Protocol: Methylcellulose/Tween 80 Suspension

This protocol is based on a formulation successfully used in a pharmacokinetic study of Roblitinib in mice and represents a robust starting point for most in vivo efficacy and pharmacology studies[9]. This vehicle system is widely used for its ability to create stable suspensions of hydrophobic compounds.

Materials
  • Roblitinib citrate powder

  • Methylcellulose (viscosity 400 cP)

  • Tween® 80 (Polysorbate 80)

  • Ultrapure (UP) or Sterile Water for Injection

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or overhead mixer

  • Vortex mixer

  • Analytical balance

  • Spatula

Protocol Steps

Part 1: Preparation of the 0.5% Methylcellulose / 0.5% Tween® 80 Vehicle

  • Calculate Volumes: Determine the total volume of vehicle needed for the study, including a slight overage (~10-20%) to account for transfer losses. For this example, we will prepare 10 mL.

  • Heat Water: In a sterile beaker, heat approximately half of the total required water volume (5 mL) to 60-70°C.

  • Disperse Methylcellulose: While stirring the hot water vigorously with a magnetic stirrer, slowly sprinkle 0.05 g (for 10 mL total volume) of methylcellulose powder onto the surface of the water. The heat helps to properly wet and disperse the polymer.

  • Add Tween® 80: To the hot methylcellulose dispersion, add 50 µL (0.05 g for 10 mL total volume) of Tween® 80. Tween® 80 acts as a surfactant to aid in wetting the drug powder.

  • Cool and Hydrate: Add the remaining 5 mL of cold (room temperature or 4°C) ultrapure water to the mixture. Continue stirring in a cold water bath until the solution becomes clear and viscous. This cooling step is critical for the complete hydration and solubilization of the methylcellulose.

  • Store Vehicle: The prepared vehicle can be stored at 2-8°C for up to one week. Allow it to come to room temperature before use.

Part 2: Preparation of the Roblitinib Citrate Suspension

  • Dosage Calculation: Determine the required concentration of Roblitinib citrate for your study. Preclinical studies have used doses of 30 mg/kg[9].

    • Example Calculation:

      • Desired Dose: 30 mg/kg

      • Dosing Volume: 5 mL/kg (a common, well-tolerated volume for mice)[9]

      • Required Concentration = Desired Dose / Dosing Volume

      • Required Concentration = (30 mg/kg) / (5 mL/kg) = 6 mg/mL

  • Weigh Compound: Accurately weigh the required amount of Roblitinib citrate powder. To prepare 5 mL of a 6 mg/mL suspension, you would weigh 30 mg of the compound.

  • Create a Paste (Optional but Recommended): In a small mortar or the final sterile tube, add a few drops of the vehicle to the Roblitinib citrate powder and triturate with a pestle or the tip of a spatula to form a smooth, uniform paste. This step helps to break up any clumps and ensures the particles are fully wetted, preventing aggregation.

  • Prepare Suspension: Gradually add the remaining vehicle to the paste (or directly to the powder if not making a paste) while continuously mixing (e.g., vortexing). Ensure you use a final volume that accounts for the desired concentration.

  • Homogenize: Vortex the suspension vigorously for 1-2 minutes until it is visually homogenous and free of clumps.

  • Administration:

    • The suspension should be prepared fresh daily.

    • Store at room temperature and protect from light.

    • Crucially, vortex the suspension immediately before drawing each dose into the gavage syringe to ensure the animal receives the correct amount of the compound.

Alternative Formulation Strategy: Solubilization with Co-solvents

For certain experimental paradigms, a true solution might be preferred over a suspension. This can often be achieved using a co-solvent system. This approach should be validated for tolerability in a small cohort of animals before use in a large study, as some co-solvents can cause gastrointestinal irritation.

Example Vehicle Composition (DMSO/PEG300/Tween 80/Saline)

This vehicle is effective for many poorly soluble compounds[8].

  • 10% DMSO

  • 40% Polyethylene glycol 300 (PEG300)

  • 5% Tween® 80

  • 45% Saline (0.9% NaCl)

Protocol Steps
  • Weigh Compound: Weigh the required amount of Roblitinib citrate.

  • Initial Dissolution: Add the calculated volume of DMSO to the powder and vortex until fully dissolved. Roblitinib's solubility in DMSO is a key advantage here[1].

  • Sequential Addition: Add the PEG300 and vortex to mix. Then, add the Tween® 80 and vortex again. Finally, add the saline and vortex thoroughly to create a homogenous solution.

  • Observation: Observe the final formulation for any signs of precipitation. If precipitation occurs, the concentration may be too high for this vehicle system.

Oral Gavage Administration Protocol

Proper oral gavage technique is essential for animal welfare and data integrity. Personnel must be adequately trained.

Key Considerations

ParameterGuidelineRationale & Justification
Animal Restraint Firm but gentle scruffing to immobilize the head and extend the neck.[11]Proper restraint prevents injury to the animal and handler and aligns the esophagus for easier tube passage.
Gavage Needle Use a flexible, ball-tipped gavage needle. Size: 20-22 gauge for adult mice.[10]The ball tip minimizes the risk of esophageal or gastric perforation. Flexible needles are generally safer than rigid ones.
Gavage Volume Typically 5-10 mL/kg. Do not exceed 10 mL/kg unless scientifically justified.[9]Volumes greater than 10 mL/kg can increase the risk of reflux and aspiration.[10]
Needle Insertion Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct depth.[10] Insert gently along the side of the mouth, over the tongue, and into the esophagus. The tube should pass with minimal resistance.If resistance is felt, STOP and withdraw. Resistance indicates the needle may be in the trachea.

graph TD {
A[Start: Prepare Suspension] --> B{Calculate & Weigh};
B --> C[Vortex Suspension Vigorously];
C --> D{Weigh Mouse Accurately};
D --> E[Calculate Final Dose Volume];
E --> F[Draw Dose into Syringe];
F --> G{Restrain Mouse Properly};
G --> H[Measure & Insert Gavage Needle];
H --> I{Administer Dose Slowly};
I --> J[Withdraw Needle Gently];
J --> K[Monitor Animal Post-Dosing];
K --> L[End];
subgraph Preparation
    A; B; C;
end

subgraph Dosing
    D; E; F; G; H; I; J; K;
end

style A fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style L fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF

}

Caption: Experimental workflow for oral gavage administration.

Conclusion

The successful oral administration of Roblitinib citrate in mice is achievable with a well-designed formulation and proper gavage technique. The recommended protocol using a 0.5% methylcellulose and 0.5% Tween® 80 vehicle provides a reliable and validated method for creating a homogenous suspension suitable for preclinical research[9]. By carefully following these protocols, researchers can ensure consistent and accurate dosing, leading to more robust and reproducible data in the evaluation of Roblitinib as a promising FGFR4-targeted therapy.

References

  • Research support. LAB_021 Oral Gavage in Mice and Rats. Available from: [Link]

  • Instech Laboratories. Guide to Oral Gavage for Mice and Rats. (2020). Available from: [Link]

  • St. Jude Children's Research Hospital. SCREENING PLASMA AND TUMOR PHARMACOKINETICS (SPTPK) OF ROBLITINIB IN FEMALE ATHYMIC NUDE MICE BEARING RHABDOMYOSARCOMA MAST39 XE. (2024). Available from: [Link]

  • Gong, Y., et al. Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. PMC. Available from: [Link]

  • Reactome Pathway Database. Signaling by FGFR4. Available from: [Link]

  • ResearchGate. Schematic representation of FGF19/FGFR4 signaling pathway involves in... Available from: [Link]

  • Cancer Genetics Web. FGFR4. (2019). Available from: [Link]

  • ResearchGate. 62 questions with answers in ORAL GAVAGE | Science topic. Available from: [Link]

  • ResearchGate. What is a good way to give mice DMSO-soluble drugs in oral gavage? (2020). Available from: [Link]

  • ResearchGate. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 | Request PDF. Available from: [Link]

  • Kim, D.W., et al. A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors. PMC. (2022). Available from: [Link]

  • precisionFDA. ROBLITINIB. Available from: [Link]

  • PubMed. Integration of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy into Model-Informed Dose Selection in Oncology First-in-Human Study: A Case of Roblitinib (FGF401). (2022). Available from: [Link]

  • Gomez, A., et al. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Available from: [Link]

  • ResearchGate. Solubility of Drug in different vehicles. | Download Scientific Diagram. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. roblitinib | Ligand page. Available from: [Link]

Sources

Application Note: Preclinical Pharmacokinetics of FGF401 (Roblitinib) in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

FGF401 (Roblitinib) is a first-in-class, highly selective small-molecule inhibitor targeting the Fibroblast Growth Factor Receptor 4 (FGFR4). Developed primarily for the treatment of hepatocellular carcinoma (HCC) driven by the FGF19-FGFR4-KLB signaling axis, FGF401 exhibits remarkable potency and selectivity[1]. This application note provides a comprehensive, step-by-step pharmacokinetic (PK) study design for evaluating FGF401 in Sprague-Dawley (SD) rats, detailing the mechanistic rationale, formulation strategies, and self-validating bioanalytical protocols required to generate high-fidelity preclinical data.

Mechanistic Rationale & Model Selection

The FGF19-FGFR4 Axis and Covalent Inhibition

In a subset of HCC, the aberrant overexpression of the FGF19 ligand drives tumor proliferation through its specific interaction with FGFR4 and the co-receptor β-Klotho (KLB)[1],[2]. FGF401 was rationally designed to overcome the limitations of pan-FGFR inhibitors by forming a reversible-covalent bond with a poorly conserved cysteine residue (Cys552) located within the FGFR4 kinase domain[2],[3]. This covalent interaction dissociates the drug's pharmacodynamics (PD) from its systemic pharmacokinetics (PK), allowing for sustained target occupancy even as plasma concentrations decline[2].

Mechanism FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor MAPK MAPK / ERK Pathway FGFR4->MAPK Phosphorylates FGF401 FGF401 (Roblitinib) FGF401->FGFR4 Cys552 Covalent Block Tumor HCC Tumor Growth MAPK->Tumor Drives

Diagram 1: FGF19/FGFR4 signaling axis and the targeted covalent inhibition mechanism of FGF401.

Causality in Animal Model Selection: Why Rats?

The selection of the animal model is the most critical variable in preclinical PK/PD study design. While mice are frequently used for initial xenograft efficacy studies, they exhibit an exceptionally rapid clearance of FGF401, resulting in a short half-life (


) of approximately 1.4 hours[1],[4]. This rapid clearance causes blood concentrations to drop below the 

threshold too quickly, skewing the interpretation of sustained target engagement.

In contrast, Sprague-Dawley (SD) rats demonstrate a significantly longer half-life of 4.4 hours[1],[4]. Utilizing the rat model is scientifically justified because it more accurately simulates the sustained exposure profiles seen in higher mammals, allowing researchers to accurately map the fraction of time the drug concentration remains above the phospho-FGFR4


 value without resorting to artificially high-frequency dosing regimens.

Quantitative Data Presentation: Expected PK Parameters

Based on established preclinical evaluations, the table below summarizes the expected pharmacokinetic parameters of FGF401 in male SD rats following Intravenous (IV) and Per Os (PO) administration[4].

Pharmacokinetic ParameterIV Administration (0.5 mg/kg)PO Administration (3.0 mg/kg)
Half-life (

)
4.4 hours4.4 hours
Clearance (CL) 19 mL/min/kgN/A
Volume of Distribution (

)
3.9 L/kgN/A
Time to Max Concentration (

)
0.08 hours (5 min)1.0 - 2.0 hours
Oral Bioavailability (F%) 100%~12% - 21%

Note: The moderate clearance (19 mL/min/kg) and high volume of distribution (3.9 L/kg) indicate that FGF401 extensively distributes into extravascular tissues, which is ideal for targeting solid hepatic tumors.

Experimental Protocol: In Vivo PK Workflow

PK_Workflow A Acclimation & Fasting B Formulation (IV & PO) A->B C Dosing (SD Rats) B->C D Blood Sampling (0-24h) C->D E LC-MS/MS Analysis D->E F NCA PK Modeling E->F

Diagram 2: Sequential workflow for the in vivo pharmacokinetic evaluation of FGF401 in rats.

Step 1: Formulation Preparation

Causality: FGF401, like many kinase inhibitors, possesses specific lipophilic properties. Improper formulation leads to micro-precipitation upon injection, which artificially inflates the apparent clearance rate and invalidates the study.

  • IV Formulation (0.5 mg/kg): Dissolve FGF401 in 5% DMSO, add 10% Solutol HS15, and vortex until clear. Slowly add 85% sterile saline while sonicating. This co-solvent/surfactant system ensures complete solubilization.

  • PO Formulation (3.0 mg/kg): Suspend FGF401 in 0.5% Methylcellulose (MC) and 0.1% Tween 80 in deionized water. Homogenize to create a uniform suspension to ensure consistent gastrointestinal absorption.

Step 2: Animal Husbandry and Fasting
  • Subjects: Male Sprague-Dawley rats (8-10 weeks old, 250-300g), surgically implanted with jugular vein catheters (JVC) 3 days prior to the study.

  • Causality: Fast the PO cohort for 12 hours prior to dosing. Food alters gastric pH and delays gastric emptying, introducing high inter-subject variability in

    
     and 
    
    
    
    . Fasting isolates the intrinsic absorption kinetics of the API. Food is returned 4 hours post-dose.
Step 3: Dosing and Serial Blood Sampling
  • Dosing: Administer IV via tail vein injection (1 mL/kg volume). Administer PO via oral gavage (5 mL/kg volume).

  • Sampling Timepoints:

    • IV Cohort: Predose, 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h.

    • PO Cohort: Predose, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, and 24 h.

  • Causality: Blood (200 µL) is drawn via the JVC rather than retro-orbital bleeding. This minimizes animal stress (which can alter hemodynamics) and prevents hemodilution, ensuring the integrity of the terminal elimination phase data. Collect blood into

    
     tubes, centrifuge at 3,000 × g for 10 minutes at 4°C, and store plasma at -80°C.
    
Step 4: LC-MS/MS Bioanalysis (A Self-Validating System)

Trustworthiness: To guarantee data integrity, the bioanalytical method must be a self-validating system resistant to matrix effects and extraction losses.

  • Protein Precipitation: Aliquot 20 µL of rat plasma. Add 100 µL of cold Acetonitrile containing a Stable-Isotope Labeled Internal Standard (SIL-IS) (e.g.,

    
    -FGF401).
    
  • Self-Validation Mechanism: By calculating the ratio of the FGF401 peak area to the SIL-IS peak area, the assay automatically corrects for any variations in extraction recovery or mass spectrometer ion suppression.

  • Analysis: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes. Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column.

  • Quality Control (QC): Run a blank, a zero standard, and an 8-point calibration curve. Insert Low, Mid, and High QC samples after every 10 experimental samples. The run is only validated if 67% of the QCs fall within ±15% of their nominal concentration.

Step 5: Data Analysis

Utilize Phoenix WinNonlin (or equivalent software) to perform Non-Compartmental Analysis (NCA). Calculate the Area Under the Curve (


) using the linear trapezoidal rule. Determine absolute oral bioavailability (

) using the dose-normalized ratio of

.

References

Sources

Application Note: Lentiviral Overexpression of FGFR4 for Roblitinib (FGF401) Sensitivity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Hepatocellular carcinoma (HCC) is frequently driven by the aberrant activation of the FGF19-FGFR4 signaling axis.[1][2][3][4] Approximately 30% of HCC tumors exhibit FGFR4 overexpression or FGF19 amplification, making this pathway a critical therapeutic target. Roblitinib (FGF401) is a highly selective, reversible-covalent inhibitor of FGFR4 that binds to Cys552 in the kinase domain.[5][6]

This application note details a validated protocol for the lentiviral overexpression of human FGFR4 in low-expressing cell lines (e.g., SK-Hep1 or HEK293) to establish cellular models for Roblitinib efficacy testing. By artificially reconstituting the high-FGFR4 context found in aggressive HCC, researchers can validate drug specificity, determine IC50 shifts, and analyze downstream signaling inhibition (RAS-MAPK and PI3K-AKT pathways).

Key Mechanistic Insight

Roblitinib achieves high selectivity (>1000-fold over FGFR1-3) by targeting a unique cysteine residue (Cys552) present in the hinge region of FGFR4 but absent in other FGFR paralogs. Therefore, successful assay validation requires a model that is not just "FGFR-positive" but specifically enriched for FGFR4 and its co-receptor


-Klotho (KLB) .

Experimental Design & Strategy

Vector Selection

To ensure robust, long-term expression, a 3rd Generation Lentiviral System is recommended.

  • Promoter: EF1

    
     (preferred for stability in HCC lines) or CMV (for maximal transient expression).
    
  • ORF: Human FGFR4 (NM_002011.5).

  • Selection Marker: Puromycin (via P2A peptide) for rapid stable cell line generation.

Cell Line Selection
  • Positive Control (Sensitive): HuH-7 or Hep3B (Endogenous FGFR4/FGF19 high; Roblitinib IC50 ~1–10 nM).

  • Negative/Parental (Insensitive): SK-Hep1 or HepG2 (Low FGFR4 dependency; Roblitinib IC50 > 1

    
    M).
    
    • Note: The goal is to transduce the Negative line to create an "FGFR4-Overexpression" model that gains sensitivity to Roblitinib.

Signaling Pathway Visualization

The following diagram illustrates the FGF19-FGFR4 signaling cascade and the specific intervention point of Roblitinib.

FGFR4_Pathway cluster_membrane Cell Membrane FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor) FGF19->FGFR4 RAS RAS FGFR4->RAS PI3K PI3K FGFR4->PI3K STAT3 STAT3 (p-STAT3) FGFR4->STAT3 KLB Beta-Klotho (Co-Receptor) KLB->FGFR4 Roblitinib Roblitinib (FGF401) Roblitinib->FGFR4 Inhibits (Cys552) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT (p-AKT) PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The FGF19-FGFR4-KLB signaling axis. Roblitinib covalently binds FGFR4, blocking downstream RAS/MAPK and PI3K/AKT activation.

Protocol: Lentiviral Production & Transduction

Phase 1: Lentiviral Vector Production (Day 0-3)

Objective: Generate high-titer VSV-G pseudotyped lentiviral particles.

Reagents:

  • HEK293T Packaging Cells (ATCC CRL-3216)

  • Plasmid Mix: Transfer Vector (FGFR4-Puro), psPAX2 (Packaging), pMD2.G (Envelope).

  • Transfection Reagent: PEI Max or Lipofectamine 3000.

Step-by-Step:

  • Seeding: Plate 4

    
     10
    
    
    
    HEK293T cells in a 10cm dish 24h prior to transfection. Target 70-80% confluency.
  • Transfection: Mix 10

    
    g Total DNA (4:3:1 ratio of Transfer:Packaging:Envelope) with transfection reagent in Opti-MEM. Incubate 20 min at RT. Add dropwise to cells.
    
  • Induction: 12-16h post-transfection, replace medium with 10 mL fresh complete DMEM (high glucose) + 10% FBS. Crucial: Do not use antibiotics during production.

  • Harvest: Collect supernatant at 48h and 72h.

  • Clarification: Centrifuge at 500

    
     g for 5 min to remove debris. Filter through a 0.45 
    
    
    
    m PVDF filter (Low Protein Binding).
  • Concentration (Optional but Recommended): Use PEG-it or ultracentrifugation (25,000 RPM, 2h) if target cells are hard to transduce.

Phase 2: Transduction & Selection (Day 4-10)

Objective: Establish a stable FGFR4-overexpressing cell line.

Step-by-Step:

  • Seeding: Plate target cells (e.g., SK-Hep1) at 5

    
     10
    
    
    
    cells/well in a 6-well plate.
  • Transduction: When cells are attached, remove media. Add 1 mL viral supernatant + 1 mL fresh media.

    • Additive: Add Polybrene (8

      
      g/mL) .
      
    • Expert Tip: For difficult lines, perform "Spinoculation" by centrifuging the plate at 800

      
       g for 60 mins at 32°C.
      
  • Incubation: Incubate for 24h. Replace with fresh complete media.

  • Selection: At 48h post-transduction, introduce Puromycin.

    • Kill Curve: Determine optimal dose beforehand (typically 1-5

      
      g/mL for HCC lines).
      
  • Expansion: Maintain selection for 5-7 days until non-transduced control cells are 100% dead.

Protocol: Validation & Roblitinib Efficacy Testing

Phase 3: Validation of Overexpression

Before drug testing, confirm FGFR4 levels.

  • Western Blot: Lysate cells using RIPA buffer + Protease/Phosphatase inhibitors.

    • Primary Ab: Anti-FGFR4 (Cell Signaling Tech #8562 or similar).

    • Control: Anti-

      
      -Actin.
      
    • Expectation: Strong band at ~110 kDa (glycosylated receptor) in transduced cells vs. faint/none in parental.

Phase 4: Roblitinib (FGF401) Sensitivity Assay

Objective: Determine IC50 and on-target inhibition.

Experimental Setup Table:

GroupCell LineTreatment ConditionPurpose
A Parental (WT)DMSONegative Control
B Parental (WT)FGF19 (50 ng/mL) + RoblitinibSpecificity Check
C FGFR4-OEDMSOBaseline Activity
D FGFR4-OEFGF19 (50 ng/mL) + RoblitinibTest Condition

Workflow Diagram:

Workflow cluster_0 Day 0: Seeding cluster_1 Day 1: Activation cluster_2 Day 1: Treatment cluster_3 Day 4: Readout Step1 Seed 3000 cells/well (96-well plate) Step2 Starve (Serum-free) for 4-6 hours Step1->Step2 Step3 Add FGF19 Ligand (50 ng/mL) Step2->Step3 Step4 Add Roblitinib (Serial Dilution 0.1 nM - 10 uM) Step3->Step4 Step5 Cell Viability (CTG / MTT) Step4->Step5 Step6 Western Blot (p-ERK / p-FGFR4) Step4->Step6

Caption: Experimental workflow for Roblitinib IC50 determination.

Assay Steps:

  • Seeding: Seed 3,000 cells/well in 96-well plates. Allow attachment overnight.

  • Ligand Stimulation: Roblitinib efficacy is most pronounced when the pathway is active. Add human FGF19 (50 ng/mL) and

    
    -Klotho (if not endogenous) .
    
    • Note: If the cell line lacks

      
      -Klotho, co-transduction of KLB is required for FGF19 responsiveness.
      
  • Drug Treatment: Add Roblitinib in a 9-point serial dilution (e.g., 0, 1nM, 5nM, 10nM... 10

    
    M).
    
  • Incubation: 72 hours at 37°C.

  • Readout: Measure ATP (CellTiter-Glo) or metabolic activity (MTT). Calculate IC50 using non-linear regression (GraphPad Prism).

Troubleshooting & Optimization (Expert Insights)

  • Issue: Low Transduction Efficiency.

    • Cause: HCC lines can be refractory to lentivirus.

    • Solution: Use Spinoculation (1200g, 90 mins, 32°C) or switch to VSV-G/Retronectin coated plates.

  • Issue: No Shift in IC50 after Overexpression.

    • Cause: Missing Co-receptor. FGFR4 requires

      
      -Klotho (KLB) to bind FGF19 with high affinity.
      
    • Solution: Verify KLB expression via qPCR. If negative, create an FGFR4/KLB dual-expressing line.

  • Issue: High Background Toxicity.

    • Cause: Off-target effects at high doses (>5

      
      M).
      
    • Solution: Focus analysis on the 1 nM – 100 nM range where Roblitinib is specific.

References

  • Roblitinib (FGF401) Mechanism: Weiss, A., et al. (2019). "FGF401, a Selective Inhibitor of FGFR4, Is Efficacious in Hepatocellular Carcinoma Xenografts." Molecular Cancer Therapeutics. Link

  • FGFR4 in HCC: French, D.M., et al. (2012).[7][8] "Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models."[5][7][9] PLOS ONE. Link

  • Lentiviral Optimization: Kutner, R.H., et al. (2009). "Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors." Nature Protocols. Link

  • FGF19-FGFR4 Signaling: Raja, A., et al. (2019).[10][11] "The Role of FGF19-FGFR4 Signaling in Hepatocellular Carcinoma." Cells. Link

  • Roblitinib Clinical Data: Kim, R.D., et al. (2019). "First-in-human phase I/II study of FGF401 in adult patients with HCC and other solid tumors." Journal of Clinical Oncology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Roblitinib (FGF401) Experimental Optimization & Safety Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Roblitinib (NVP-FGF401) Classification: Reversible-Covalent FGFR4 Inhibitor Target Audience: Assay Development Scientists, In Vivo Pharmacologists, Translational Researchers

Executive Technical Summary

Roblitinib (FGF401) is a highly selective, reversible-covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4) .[1][2][3][4][5][6] Unlike pan-FGFR inhibitors (e.g., erdafitinib, pemigatinib), Roblitinib spares FGFR1, FGFR2, and FGFR3, thereby avoiding class-effect toxicities such as hyperphosphatemia.

Its selectivity is driven by a structural interaction with Cysteine 552 (Cys552) , a residue unique to the ATP-binding pocket of FGFR4 (other FGFRs possess a Tyrosine at this position).

Critical Mechanism of Action:

  • Target: FGFR4 kinase domain.[1][2][7][8]

  • Binding Mode: Reversible covalent (hemithioacetal formation with Cys552).[3][5][6]

  • Primary Safety Signal: Mechanism-based gastrointestinal toxicity (bile acid diarrhea) due to CYP7A1 upregulation.

Specificity & Off-Target Troubleshooting

Issue: "Is the observed toxicity due to off-target kinase inhibition?"

Diagnosis: Roblitinib is exceptionally clean. In kinome-wide screens (e.g., KINOMEscan™), it typically shows >1000-fold selectivity for FGFR4 over FGFR1–3 and other kinases. If you observe non-specific toxicity in vitro, it is likely due to physicochemical artifacts (precipitation) rather than off-target kinase engagement.

The Selectivity Logic (Cys552)

The following diagram illustrates why Roblitinib does not inhibit FGFR1-3, preventing hyperphosphatemia.

Roblitinib_Selectivity cluster_Targets FGFR Family Homology Roblitinib Roblitinib (FGF401) FGFR4 FGFR4 (Contains Cys552) Roblitinib->FGFR4 Forms Covalent Bond FGFR123 FGFR1 / FGFR2 / FGFR3 (Contains Tyr552 equivalent) Roblitinib->FGFR123 Steric Clash / No Reaction Outcome_Binding High Potency Binding (Covalent Hemithioacetal) FGFR4->Outcome_Binding Outcome_Safe No Hyperphosphatemia (Sparing of FGFR1) FGFR123->Outcome_Safe

Figure 1: Structural basis of Roblitinib selectivity. The presence of Cys552 in FGFR4 allows for covalent binding, whereas the Tyrosine residue in FGFR1-3 prevents this interaction.

Comparative Selectivity Table
FeatureRoblitinib (FGF401)Pan-FGFR Inhibitors (e.g., Erdafitinib)
Primary Target FGFR4 (Cys552)FGFR1, FGFR2, FGFR3, FGFR4
Binding Mode Reversible CovalentReversible (ATP Competitive)
IC50 (FGFR4) < 2 nMVariable (often weaker on FGFR4)
IC50 (FGFR1-3) > 10 µM (Inactive)< 10 nM (Potent)
Hyperphosphatemia Absent Common (Dose Limiting)
Diarrhea Yes (Bile Acid mediated)Yes (Mucosal toxicity)

Mechanism-Based Toxicity: The Bile Acid Loop

Issue: "My in vivo models are experiencing severe diarrhea."

Root Cause Analysis: This is an on-target effect, not an off-target toxicity.

  • Physiologically, FGF19 (secreted by the gut) binds hepatic FGFR4/

    
    -Klotho.
    
  • This complex signals to inhibit CYP7A1 (Cholesterol 7

    
    -hydroxylase).
    
  • CYP7A1 is the rate-limiting enzyme converting cholesterol to bile acids.[9][10]

  • Roblitinib blocks FGFR4

    
     Removes inhibition on CYP7A1
    
    
    
    Massive Bile Acid Synthesis
    
    
    Diarrhea.
Pathway Visualization

Bile_Acid_Mechanism cluster_Inhibition Effect of Roblitinib Intestine Intestine (Ileum) FGF19 FGF19 Secretion Intestine->FGF19 FGFR4_Complex FGFR4 / Beta-Klotho Receptor Complex FGF19->FGFR4_Complex Activates Liver Hepatocyte (Liver) CYP7A1 CYP7A1 Enzyme (Rate Limiting) FGFR4_Complex->CYP7A1 Normal State: Suppresses Expression Roblitinib Roblitinib (Inhibitor) Roblitinib->FGFR4_Complex BLOCKS Blockade Loss of Negative Feedback (CYP7A1 Upregulation) BileAcids Bile Acid Synthesis CYP7A1->BileAcids Catalyzes Toxicity Diarrhea / GI Toxicity BileAcids->Toxicity Excess Accumulation

Figure 2: The FGF19-FGFR4-CYP7A1 axis.[4] Roblitinib disrupts the negative feedback loop, leading to uninhibited bile acid synthesis.

Mitigation Protocol (In Vivo)

If testing Roblitinib in mice/rats, you must control for bile acids.

  • Dietary Intervention: Use standard chow; high-fat diets exacerbate bile production.

  • Sequestrants: Co-administer a bile acid sequestrant (e.g., Cholestyramine or Colesevelam ) mixed in chow (approx. 2% w/w) or via oral gavage.

  • Biomarker Monitoring: Do not rely solely on clinical signs. Measure plasma C4 (7

    
    -hydroxy-4-cholesten-3-one)  levels. C4 is a surrogate marker for CYP7A1 activity.[6]
    
    • Expected Result: Roblitinib treatment

      
       High C4 levels.
      

Experimental Protocols & Handling

A. Solubility & Formulation

Roblitinib can be difficult to solubilize in neutral aqueous buffers.

  • Stock Solution: Dissolve in DMSO (up to 100 mM). Store at -20°C.

  • In Vivo Vehicle (Oral Gavage):

    • Preferred:0.1 N HCl (Roblitinib is highly soluble at low pH).

    • Alternative: Acetate buffer (pH 4.5).

    • Avoid: Neutral PBS (risk of precipitation).

B. The "Washout" Experiment (Validating Reversibility)

Roblitinib is a reversible covalent inhibitor.[1][2][3][4][7] It forms a bond, but the bond hydrolyzes over time. This distinguishes it from permanent alkylators.

Protocol:

  • Seed Cells: Use an FGFR4-dependent line (e.g., Hep3B or HUH-7 ).

  • Pulse: Treat cells with Roblitinib (10x IC50) for 1 hour.

  • Wash:

    • Group A: No Wash (Continuous exposure).

    • Group B: Wash 3x with warm media (removes unbound drug). Incubate in drug-free media.

  • Readout: Measure p-FGFR4 (Western Blot) or Cell Viability at 24h, 48h, 72h.

  • Interpretation:

    • Irreversible Inhibitor:[11] Activity persists after wash (Group B = Group A).

    • Reversible Covalent (Roblitinib): Activity gradually recovers in Group B as the inhibitor dissociates from Cys552.

Frequently Asked Questions (FAQ)

Q: Does Roblitinib cross the Blood-Brain Barrier (BBB)? A: Poorly. Roblitinib is a substrate for P-glycoprotein (P-gp) and BCRP efflux transporters. It is generally not suitable for targeting CNS metastases of FGFR4-driven tumors without transporter inhibition.

Q: Why do I see liver enzyme elevations (ALT/AST) in my animal models? A: This is often secondary to the bile acid accumulation in the liver (hepatotoxicity from detergent effects of bile salts) rather than direct chemical hepatotoxicity of the drug. Check if co-administration of cholestyramine mitigates the ALT elevation.

Q: Can I use Roblitinib as a control for FGFR1 studies? A: Yes. It is an excellent negative control for FGFR1/2/3 studies. If your compound works on FGFR1 but Roblitinib does not, it confirms the phenotype is not driven by FGFR4.

References

  • Discovery & Structure: Fairhurst, R. A., et al. (2020).[1] Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4.[1][2][3][4][5][6][7] Journal of Medicinal Chemistry.[1][5][6]

  • Clinical Safety & PK: Weiss, A., et al. (2019). FGF401, a First-in-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer.[3][4][5][8] Molecular Cancer Therapeutics.

  • Bile Acid Mechanism: Mellor, H. R. (2014). Targeted inhibition of the FGF19-FGFR4 pathway in hepatocellular carcinoma: translational safety considerations.[3] Liver International.

  • Clinical Trial Data: Kim, R. D., et al. (2019). First-in-human phase I/II study of FGF401 in patients with HCC and other solid tumors.[3][8] Journal of Clinical Oncology.

Sources

Technical Support Center: Minimizing Loss of FGF401 (Roblitinib) in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent IC50 values, crystal formation in your media, or a loss of potency over time with FGF401 (Roblitinib) .

To solve this, we must correct a common misconception: FGF401 is rarely chemically degrading (breaking bonds) in your media within standard incubation times (24–48h). Instead, you are likely losing Effective Concentration due to its physicochemical properties.

FGF401 is a reversible-covalent inhibitor that targets Cys552 of FGFR4.[1][2][3] It is highly hydrophobic. The "degradation" you observe is usually a combination of precipitation (crashing out of solution) and non-specific binding (sequestration).

This guide provides the protocols to maintain the effective concentration of FGF401 in your assays.

Part 1: The "Effective Concentration" Ecosystem

Before adjusting your protocol, visualize where your drug is actually going. Unlike soluble peptides, hydrophobic kinase inhibitors like FGF401 exist in a precarious equilibrium.

FGF401_Fate Stock DMSO Stock (High Stability) Media Culture Media (Aqueous Environment) Stock->Media Dilution Precipitate Precipitate (Inactive Crystals) Media->Precipitate Hydrophobic Crash Serum Serum Albumin (Sequestration) Media->Serum High Protein Binding Plastic Plasticware (Adsorption) Media->Plastic Lipophilic Interaction Target FGFR4 (Cys552) (Therapeutic Effect) Media->Target Reversible Covalent Bond Target->Media Slow Off-Rate (Reversibility)

Figure 1: The Fate of FGF401.[2][3] Red nodes indicate pathways where effective concentration is lost before reaching the target.

Part 2: Critical Troubleshooting Protocols

Module A: Stock Preparation (The Foundation)

The Issue: FGF401 is sensitive to moisture in DMSO. Hygroscopic DMSO reduces solubility, leading to micro-precipitation immediately upon freezing or thawing.

Protocol:

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water content <0.005%). Do not use DMSO that has been opened and stored at room temperature for months.

  • Concentration: Prepare stocks at 10 mM . Avoid higher concentrations (e.g., 50 mM) as they approach the solubility limit (~11 mM or 6 mg/mL), increasing the risk of crashing out during freeze-thaw cycles.

  • Storage: Aliquot into single-use brown glass or high-quality polypropylene vials. Store at -80°C .

Module B: Preventing "The Crash" (Media Formulation)

The Issue: Direct dilution of 10 mM stock into media (e.g., 1:1000) creates a local region of high concentration/high water, forcing the hydrophobic drug to precipitate instantly. These micro-crystals are often invisible to the naked eye but fail to enter cells.

The Solution: The Intermediate Step-Down Protocol

Do not pipette 1 µL of stock directly into 10 mL of media. Use this intermediate dilution method:

StepActionFinal SolventPurpose
1 Thaw 10 mM FGF401 Stock at 37°C. Vortex until clear.100% DMSOEnsure total solubility.
2 Intermediate Dilution: Dilute stock 1:10 in culture media (or PBS) without serum.10% DMSOCreates a "buffer" zone for hydrophobicity.
3 Vortex Immediately: Vortex Step 2 for 10 seconds.10% DMSOPrevents crystal nucleation.
4 Final Dilution: Add the Intermediate mix to your final culture vessel.<0.1% DMSOAchieves final assay concentration safely.
Module C: Serum & Plastic Sequestration

The Issue: FGF401 is highly lipophilic. It binds avidly to Albumin (FBS) and polystyrene plastics.

  • Symptom:[4][5] You need 100 nM to see an effect that literature claims happens at 2 nM.

Protocol:

  • Plasticware: For the Intermediate Dilution (Step 2 above), use glass vials or low-binding polypropylene tubes. Do not use standard polystyrene tubes for intermediate steps.

  • Serum Correction: If possible, perform the assay in reduced serum (1-2% FBS) rather than 10%. If 10% is required, you may need to increase the loading dose by 2-5x to account for the free-drug fraction lost to albumin binding.

Part 3: Biological Validation (Is it working?)

Because FGF401 is a reversible covalent inhibitor, its kinetics differ from standard ATP-competitive inhibitors.

Experimental Workflow: Washout Assay To confirm the drug is engaging the target (FGFR4) and not just floating in the media:

Washout_Protocol Step1 Pulse Treatment Treat cells with FGF401 (e.g., 100 nM) for 1-4 hours. Step2 Washout Remove media. Wash 3x with warm PBS. Add drug-free media. Step1->Step2 Step3 Recovery Period Incubate for 4h, 8h, 24h. Step2->Step3 Step4 Readout Measure p-FGFR4 or p-ERK levels. Step3->Step4

Figure 2: Washout Strategy. Due to the covalent bond, inhibition should persist for hours after washout. If signaling returns immediately, your drug likely precipitated and never bound the target.

Frequently Asked Questions (FAQ)

Q1: I see a white precipitate in my 10 mM stock after thawing. Is it ruined?

  • Answer: Not necessarily. This is common if the DMSO absorbed moisture.[5]

    • Fix: Warm the tube to 37°C and sonicate in a water bath for 5–10 minutes. If it clears completely, it is usable. If particles remain, spin it down; the supernatant concentration is now unknown, so you must discard or re-quantify via HPLC.

Q2: My IC50 is 50 nM, but the Weiss et al. paper says 1.9 nM. Why?

  • Answer: This is likely a "Free Drug" issue. The 1.9 nM figure is often from biochemical assays (no serum) or optimized cell assays. In 10% FBS, protein binding significantly lowers the free concentration available to bind Cys552. Do not assume degradation; assume sequestration.

Q3: Can I store FGF401 diluted in media at 4°C?

  • Answer: No. In aqueous media (even at 4°C), hydrophobic inhibitors will slowly aggregate and precipitate over 24 hours. Always prepare fresh dilutions from the DMSO stock immediately before treatment.

Q4: Is FGF401 light sensitive?

  • Answer: While not acutely photolabile like some fluorophores, prolonged exposure to UV/fluorescent light can induce oxidation of the amide linkers. Always store stocks in amber vials and avoid leaving culture plates under hood lights unnecessarily.

References

  • Weiss, A., et al. (2019).[2][6] FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer.[2][3][6][7][8] Molecular Cancer Therapeutics, 18(12), 2194–2206.[2][8]

  • Zhou, Z., et al. (2019).[9] Characterization of FGF401 as a reversible covalent inhibitor of fibroblast growth factor receptor 4.[1][2][3][6][7][9][10][11] Chemical Communications, 55, 5890-5893.[6][9][10]

  • Selleck Chemicals. (2024). Roblitinib (FGF401) Datasheet & Solubility Data.

  • Cayman Chemical. (2024). FGF401 Product Information and Physical Properties.

Sources

PI3K/mTOR pathway activation in Roblitinib resistant tumors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ResistX Technical Support Center .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in kinase inhibitor resistance mechanisms in Hepatocellular Carcinoma (HCC).

You are likely here because your FGF19-overexpressing HCC models, which initially responded beautifully to Roblitinib (FGF401), are now proliferating despite high drug concentrations. This is not an experimental error; it is biological adaptation. In Roblitinib-resistant tumors, the blockade of FGFR4 often triggers a compensatory "survival switch"—most commonly the reactivation of the PI3K/AKT/mTOR pathway .

This guide bypasses generic advice. We will focus on diagnosing this specific molecular bypass, validating it experimentally, and troubleshooting the common pitfalls you will encounter in the lab.

Module 1: Diagnostic Validation (The "Phantom Signal")

User Issue: "I confirmed Roblitinib target engagement (p-FGFR4 is inhibited), but my cells are still growing. Is the drug degrading?"

Technical Insight: The drug is likely working fine. You are observing Bypass Signaling . Roblitinib binds covalently to Cys552 of FGFR4.[1] When this primary driver is silenced, the negative feedback loops that normally restrain upstream signaling (often via IRS1 or S6K) are released. This allows other Receptor Tyrosine Kinases (RTKs) like EGFR or HER2 to activate PI3K/AKT independently of FGFR4.

Pathway Visualization: The Resistance Mechanism

Roblitinib_Resistance cluster_legend Legend Roblitinib Roblitinib (FGF401) FGFR4 FGFR4 (Blocked) Roblitinib->FGFR4 Inhibits FGF19 FGF19 (Ligand) FGF19->FGFR4 PI3K PI3K FGFR4->PI3K Blocked EGFR EGFR/HER2 (Bypass RTKs) EGFR->PI3K Bypass Activation AKT AKT (p-S473) PI3K->AKT mTOR mTORC1 AKT->mTOR S6K S6K mTOR->S6K IRS1 IRS1 (Feedback Node) S6K->IRS1 Loss of Negative Feedback IRS1->PI3K Re-activation key Red Arrow = Resistance Driver Dotted Line = Inhibited Path

Figure 1: Mechanism of Acquired Resistance. Blockade of FGFR4 relieves negative feedback on IRS1 and allows EGFR-mediated bypass signaling to reactivate the PI3K/mTOR axis.

Module 2: Troubleshooting Experimental Protocols

Protocol A: Western Blotting for Resistance Markers

Q: Why can't I detect p-AKT upregulation even though the cells are resistant?

A: This is a classic "kinetic mismatch." In chronic resistance, the pathway upregulation might be subtle but sustained, or you might be harvesting at the wrong time post-media change.

Troubleshooting Checklist:

Parameter Recommendation Rationale
Lysis Buffer Use RIPA + Phosphatase Inhibitor Cocktail 2 & 3 (Sigma or equivalent). p-AKT (S473) is extremely labile. Standard protease inhibitors are insufficient.
Harvest Timing Harvest 24h after the last drug refresh. Avoid "acute" signaling spikes. You want to measure the steady-state resistance level.
Controls Must include Parental (Sensitive) cells treated with DMSO vs. Roblitinib (acute). You need to demonstrate that Roblitinib suppresses p-AKT in parental cells but fails to do so in resistant clones.

| Key Targets | Probe for p-EGFR (Y1068) and p-S6 (S235/236) . | p-EGFR often drives the PI3K bypass [1]. p-S6 is a more stable readout of mTOR activity than p-mTOR itself. |

Protocol B: Establishing Resistant Cell Lines

Q: My resistant cells lose their phenotype after freeze-thaw. What happened?

A: You likely selected for adaptive tolerance (epigenetic plasticity) rather than acquired resistance (stable genetic/stable epigenetic change).

Corrective Workflow: Do not rush the dose escalation. Resistance to FGF401 in cell lines like Hep3B or Huh7 typically takes 8–12 weeks to stabilize.

Resistance_Workflow Step1 Phase 1: IC50 Determination (Parental) Step2 Phase 2: Chronic Exposure Start @ IC20 Step1->Step2 Step3 Phase 3: Stepwise Escalation Increase 20% every 2 passages Step2->Step3 Step4 Phase 4: Selection Clone isolation @ 10x IC50 Step3->Step4 Step5 Phase 5: Stability Test Culture drug-free for 2 weeks Step4->Step5 Step5->Step4 If phenotype lost, re-select

Figure 2: Stepwise generation of Roblitinib-resistant clones. Note Phase 5: The "Drug Holiday" is critical to distinguish reversible tolerance from stable resistance.

Module 3: Functional Assays & Combination Strategy

Q: Single-agent PI3K inhibitors aren't killing my resistant clones. Why?

A: Blocking PI3K alone in a resistant tumor often triggers a reciprocal feedback loop (e.g., MAPK activation). You are fighting a hydra. The data supports a dual-blockade strategy .[2]

Recommended Experiment: The Synergy Matrix Do not rely on simple bar graphs. You must perform a dose-matrix (checkerboard) assay to calculate the Combination Index (CI).

Experimental Setup:

  • Drug A: Roblitinib (Fixed high dose, e.g., 1 µM).

  • Drug B: Everolimus (mTOR inhibitor) or Alpelisib (PI3Kα inhibitor) in a dilution series.

  • Readout: 72h CellTiter-Glo or Crystal Violet.

Expected Outcome: In resistant tumors, Roblitinib alone shows <10% inhibition. Everolimus alone might show 30%. The combination should restore apoptosis (cleaved PARP) and achieve >80% inhibition, as mTOR blockade disrupts the feedback loop sustaining the resistance [2].

FAQ: Quick-Fire Technical Support

Q: Can I use FGF19 levels in the media as a marker for resistance? A: No. FGF19 is the ligand. In an autocrine loop, FGF19 levels might remain high, but resistance is defined by the downstream inability of Roblitinib to shut off survival signals (AKT/mTOR) despite binding to the receptor. Focus on intracellular phosphoproteins.

Q: Which specific PI3K isoform should I target? A: In HCC, the resistance is often driven by general PI3K signaling or mTORC1. Pan-PI3K inhibitors or mTOR inhibitors (like Everolimus) generally show better efficacy in FGF401-resistant models than isoform-specific (e.g., PI3K-delta) inhibitors [2].

Q: Is this resistance reversible? A: Often, yes. If you culture resistant cells without Roblitinib for 4+ weeks, they may re-sensitize. This suggests epigenetic remodeling (chromatin accessibility) rather than a permanent genetic mutation in the FGFR4 kinase domain is responsible for the PI3K shift.

References

  • EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma. Source: American Association for Cancer Research (AACR) / Clinical Cancer Research. URL:[Link]

  • Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401. Source: Hepatology (PubMed / NIH). URL:[Link]

  • Roblitinib (FGF401) Mechanism and Clinical Profile. Source: Inxight Drugs (NCATS). URL:[Link]

Sources

Technical Support Center: Roblitinib Covalent Binding & Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for targeted covalent inhibitor characterization. This guide provides advanced troubleshooting, validated protocols, and mechanistic insights for detecting the covalent engagement of Roblitinib (FGF401) with Fibroblast Growth Factor Receptor 4 (FGFR4) using high-resolution mass spectrometry (HRMS).

Mechanistic Context: The FGF19-FGFR4 Axis

Roblitinib is a first-in-class, highly selective inhibitor designed to disrupt the aberrant FGF19-FGFR4 signaling pathway, which is a key driver in hepatocellular carcinoma (HCC) [3]. Unlike traditional irreversible kinase inhibitors (e.g., acrylamides), Roblitinib utilizes an aldehyde warhead to form a reversible-covalent hemithioacetal bond specifically with the poorly conserved Cys552 residue in the FGFR4 ATP-binding pocket [1].

Because this bond is reversible and driven by the law of mass action [4], standard analytical workflows often fail to detect the intact complex. Understanding this causality is critical for designing successful MS experiments.

G FGF19 FGF19 / β-Klotho FGFR4 FGFR4 (Kinase Domain) FGF19->FGFR4 Activates Pathways RAS-RAF-MAPK & PI3K-AKT FGFR4->Pathways Phosphorylation Cascade Roblitinib Roblitinib (FGF401) Cys552 Cys552 Residue Roblitinib->Cys552 Hemithioacetal Bond Cys552->FGFR4 Inhibits ATP Binding Tumor Tumor Proliferation (HCC) Pathways->Tumor Drives

FGF19-FGFR4 signaling axis and Roblitinib's targeted reversible-covalent inhibition at Cys552.

Quantitative Data Summary

For quick reference during your data analysis and spectral deconvolution, refer to the expected parameters below.

ParameterValue / Description
Target Kinase FGFR4 (Fibroblast Growth Factor Receptor 4)
Ligand / Inhibitor Roblitinib (FGF401)
Warhead Chemistry 2-formylquinoline amide (Aldehyde)
Binding Mechanism Reversible-covalent (Hemithioacetal)[2]
Target Residue Cysteine 552 (Cys552)
Biochemical IC50 1.1 – 1.9 nM
Expected Mass Shift (ΔM) +433.5 Da (Verify exact monoisotopic mass per lot)

Validated Experimental Protocols

Intact Protein LC-MS for Reversible Adducts

The Causality Principle: Because the hemithioacetal bond is reversible, prolonged exposure to the low pH of standard LC mobile phases (e.g., 0.1% Formic Acid) or elevated column temperatures will shift the equilibrium toward dissociation [4]. Therefore, the protocol must minimize LC residence time to preserve the adduct.

Self-Validating System: Always run a parallel incubation using an FGFR4 C552A mutant . A valid assay will show a ~100% molecular weight shift in the wild-type protein and a 0% shift in the C552A mutant, proving that the observed adduct is site-specific and not a gas-phase artifact.

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM recombinant FGFR4 kinase domain with 10 µM Roblitinib (1:5 molar ratio) in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) for 2 hours at room temperature.

  • Quenching & Rapid Desalting: Do not use standard C4/C8 analytical columns with 15-minute gradients. Instead, inject the sample onto an online polymeric trap column (e.g., MassPREP) using a rapid step-gradient.

  • Elution: Elute the intact complex directly into the mass spectrometer within 2–3 minutes using a high-organic flush (e.g., 80% Acetonitrile with 0.1% Formic Acid). The brief exposure to acid prevents the reversible bond from hydrolyzing.

  • MS Acquisition: Acquire data on a High-Resolution MS (Orbitrap or TOF) in positive ion mode. Ensure source temperatures are kept as low as possible without compromising desolvation to prevent thermal dissociation of the inhibitor.

  • Deconvolution: Use intact mass deconvolution software (e.g., Biopharma Finder or MassHunter) to calculate the zero-charge state mass. Look for the unliganded FGFR4 mass and the +433.5 Da Roblitinib adduct.

MS_Workflow Incubation 1. Protein-Inhibitor Incubation Desalting 2. Rapid Desalting (Trap Column) Incubation->Desalting IntactMS 3. Intact LC-MS (Orbitrap / TOF) Desalting->IntactMS Deconvolution 4. Spectral Deconvolution IntactMS->Deconvolution Adduct 5. Adduct Mass Confirmation Deconvolution->Adduct

Optimized intact LC-MS workflow preserving reversible-covalent protein-ligand complexes.

Troubleshooting & FAQs

Q: Why am I seeing no mass shift for Roblitinib in my intact MS analysis, even though my biochemical kinase assay shows potent inhibition? A: You are likely experiencing in-source or on-column dissociation. Roblitinib is a reversible covalent inhibitor. If your LC gradient is too long (>5 minutes) or your MS source temperature is too high, the hemithioacetal bond will break before detection. Fix: Switch to a rapid desalting trap-and-elute method (<3 mins) and lower your capillary/desolvation temperatures.

Q: Can I use standard peptide mapping (bottom-up MS) to confirm the Cys552 binding site for Roblitinib? A: It is highly discouraged. Standard bottom-up protocols require denaturation, reduction (DTT/TCEP), alkylation (IAA), and overnight trypsin digestion at 37°C. These harsh conditions and the presence of competing nucleophiles will displace the reversible hemithioacetal inhibitor [2]. Fix: Rely on Intact MS combined with a C552A mutant control to prove site specificity. If peptide mapping is strictly required, you must use middle-down MS or ultra-rapid digestion protocols (e.g., immobilized trypsin for 15 mins) without reducing agents.

Q: I am seeing multiple mass additions (+867 Da, +1300 Da). Is Roblitinib binding to other cysteines? A: Multiple mass additions usually indicate non-specific binding driven by an excessively high inhibitor concentration. While Roblitinib is highly selective for Cys552 [1], pushing the molar ratio too high (e.g., >1:20) forces the aldehyde warhead to react with other surface-exposed cysteines or lysines. Fix: Titrate the inhibitor down to a 1:2 or 1:5 (protein:inhibitor) ratio. True Cys552 engagement will saturate at these lower ratios, leaving a clean, single +433.5 Da mass shift.

References

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An update on the discovery and development of reversible covalent inhibitors Source: Medicinal Chemistry Research (PMC / NIH) URL:[Link]

  • Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma Source: World Journal of Gastroenterology (PMC / NIH) URL:[Link]

  • Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action Source: ACS Medicinal Chemistry Letters (PMC / NIH) URL:[Link]

Validation & Comparative

A Head-to-Head Comparison of Roblitinib (FGF401) and Fisogatinib (BLU-554) for Selective FGFR4 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC). The aberrant activation of the FGF19-FGFR4 signaling axis is a key vulnerability in a subset of these tumors. This guide provides a detailed comparative analysis of two leading selective FGFR4 inhibitors: Roblitinib (FGF401) and Fisogatinib (BLU-554). We will delve into their mechanisms of action, comparative potency, and the experimental protocols required for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.

A Note on Nomenclature: Roblitinib vs. Foretinib

It is crucial to clarify a point of potential confusion. The name "Roblitinib" is assigned to the compound FGF401, a highly selective FGFR4 inhibitor. This should not be confused with "Foretinib" (GSK1363089 or XL880), which is a multi-kinase inhibitor targeting MET, VEGFR2, AXL, and other kinases, with IC50 values of 0.4 nM and 0.9 nM for MET and KDR (VEGFR2) respectively.[1][2][3] This guide will focus on the comparison between the two selective FGFR4 inhibitors: Roblitinib (FGF401) and Fisogatinib (BLU-554) .

Mechanism of Action and Target Selectivity

Both Roblitinib and Fisogatinib achieve their high selectivity for FGFR4 by targeting a unique cysteine residue (Cys552) within its ATP-binding pocket, a feature not conserved in other FGFR family members.[4][5] However, they differ in their mode of covalent interaction.

  • Roblitinib (FGF401) is a reversible-covalent inhibitor.[4][6][7][8] Its 2-formylquinoline amide warhead forms a hemithioacetal bond with Cys552.[4][9] This reversible nature means the inhibitor can associate and dissociate from its target. This characteristic can influence the pharmacokinetic/pharmacodynamic (PK/PD) relationship and may require sustained drug exposure to maintain target inhibition, a consideration given the high re-synthesis rate of the FGFR4 protein.[6]

  • Fisogatinib (BLU-554) is an irreversible covalent inhibitor.[5][10] It forms a stable, covalent bond with Cys552, leading to permanent inactivation of the enzyme. This irreversible binding can provide a more durable and prolonged inhibition of the target kinase, potentially allowing for less frequent dosing.

This fundamental difference in their binding mechanism is a critical consideration for experimental design and interpretation of in vivo efficacy studies.

Comparative Potency: A Data-Driven Analysis

The potency of these inhibitors has been characterized in both biochemical (cell-free) and cellular assays. Roblitinib demonstrates slightly higher potency in enzymatic assays, while both compounds exhibit potent, single-digit nanomolar activity against FGFR4-dependent cancer cell lines.

Parameter Roblitinib (FGF401) Fisogatinib (BLU-554) Reference(s)
Binding Mechanism Reversible-CovalentIrreversible-Covalent[4][5][6][10]
Primary Target FGFR4FGFR4[4][11]
Biochemical IC50 (FGFR4) 1.9 nM5 nM[8][11][12]
Biochemical IC50 (FGFR1) >10,000 nM624 - 2203 nM[8][12]
Biochemical IC50 (FGFR2) >10,000 nM624 - 2203 nM[8][12]
Biochemical IC50 (FGFR3) >10,000 nM624 - 2203 nM[8][12]
Cellular IC50 (Hep3B) 9 nMData not specified in searches[8]
Cellular IC50 (HUH7) 12 nMPotent activity reported[8][13]
Cellular IC50 (JHH7) 9 nMData not specified in searches[8]

Table 1: Comparative Potency and Selectivity of Roblitinib and Fisogatinib.

As the data indicates, both inhibitors are exquisitely selective for FGFR4 over other FGFR family members. Roblitinib shows at least a 1,000-fold selectivity against a wide panel of other kinases.[8]

The FGF19-FGFR4 Signaling Pathway

The primary context for the therapeutic application of these inhibitors is in HCC driven by the FGF19-FGFR4 signaling axis. The diagram below illustrates this pathway and the point of inhibition.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB β-Klotho FRS2 FRS2 FGFR4->FRS2 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation & Survival AKT->Proliferation RAF_MEK_ERK->Proliferation Inhibitor Roblitinib Fisogatinib Inhibitor->FGFR4 Inhibits ATP Binding

Caption: The FGF19-FGFR4 signaling pathway and points of inhibition.

Essential Experimental Protocols

Accurate evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Below are methodologies for determining the in vitro and cellular potency of compounds like Roblitinib and Fisogatinib.

In Vitro Enzymatic Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC50 values of kinase inhibitors in a cell-free system.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant FGFR4 Kinase - Kinase Buffer - ATP & Substrate (e.g., Poly(Glu,Tyr)) - Serial dilutions of Inhibitor start->reagents plate Plate Inhibitor & Kinase: Add inhibitor dilutions and FGFR4 kinase to 384-well plate. Incubate to allow binding. reagents->plate initiate Initiate Reaction: Add ATP/Substrate mix to start the kinase reaction. Incubate at 30°C for 45-60 min. plate->initiate stop Stop & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate at RT for 40 min. initiate->stop detect Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP, generating light. Incubate at RT for 30 min. stop->detect read Measure Luminescence: Use a plate reader to quantify the luminescent signal. detect->read analyze Data Analysis: Plot luminescence vs. inhibitor concentration. Calculate IC50 value using non-linear regression. read->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute recombinant human FGFR4 kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined via an enzyme titration experiment to ensure the reaction is in the linear range.

    • Prepare a stock solution of ATP and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).

    • Perform serial dilutions of Roblitinib or Fisogatinib in DMSO, followed by a final dilution in the reaction buffer.

  • Assay Procedure:

    • In a 384-well white assay plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of the diluted FGFR4 kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection (Promega ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the ability of an inhibitor to reduce the proliferation or viability of cancer cells, providing a measure of its on-target effect in a biological context.

Proliferation_Assay_Workflow start Start seed Seed Cells: Plate FGFR4-dependent HCC cells (e.g., Hep3B, HUH7) in a 96-well plate and allow to adhere overnight. start->seed treat Treat with Inhibitor: Replace media with fresh media containing serial dilutions of Roblitinib or Fisogatinib. seed->treat incubate Incubate: Incubate cells for 72 hours under standard cell culture conditions (37°C, 5% CO2). treat->incubate add_reagent Add Viability Reagent: Add MTT or CellTiter-Glo® Reagent to each well according to the manufacturer's protocol. incubate->add_reagent incubate_reagent Incubate & Read: Incubate as required (e.g., 1-4 hrs for MTT; 10 min for CellTiter-Glo®). Read absorbance (MTT) or luminescence (CellTiter-Glo®). add_reagent->incubate_reagent analyze Data Analysis: Plot viability vs. inhibitor concentration. Calculate GI50/IC50 value using non-linear regression. incubate_reagent->analyze end End analyze->end

Caption: Workflow for a cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture FGFR4-dependent HCC cells (e.g., Hep3B, HUH7) in appropriate growth medium.

    • Trypsinize and count the cells. Seed them into a 96-well clear-bottom plate at a density of 2,000-5,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of Roblitinib or Fisogatinib in the appropriate cell culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the inhibitor dilutions or DMSO (vehicle control).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement (Using CellTiter-Glo® Luminescent Cell Viability Assay):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or GI50 (concentration for 50% of maximal inhibition of growth).

Summary and Conclusion

Both Roblitinib (FGF401) and Fisogatinib (BLU-554) are potent and highly selective inhibitors of FGFR4, representing valuable tools for investigating FGFR4-driven cancers.

  • Potency and Selectivity: Roblitinib exhibits slightly more potent inhibition in biochemical assays, but both compounds show nanomolar efficacy in cellular models. Their selectivity for FGFR4 over other kinases is a key advantage, minimizing potential off-target effects.

  • Mechanism: The primary distinction lies in their binding mechanism. Roblitinib's reversible-covalent interaction may necessitate a different dosing strategy compared to Fisogatinib's irreversible inhibition to achieve sustained target engagement in vivo.

  • Research Implications: The choice between these inhibitors may depend on the specific experimental goals. The irreversible nature of Fisogatinib may be advantageous for studies requiring prolonged and complete target knockdown. Conversely, the reversible binding of Roblitinib might be preferable for studies where a more dynamic or tunable inhibition is desired. Early clinical trials for both compounds have shown promising activity in patients with FGF19-positive HCC, validating the therapeutic potential of this target.[7][14][15]

This guide provides the foundational data and methodologies for researchers to effectively utilize and compare these two important chemical probes in the study of FGFR4 signaling and the development of novel cancer therapeutics.

References

  • Weiss A, et al. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry. 2020. Available from: [Link]

  • Voskoboinyk D, et al. An update on the discovery and development of reversible covalent inhibitors. RSC Medicinal Chemistry. 2023. Available from: [Link]

  • An update on the discovery and development of reversible covalent inhibitors. Taylor & Francis Online. 2025. Available from: [Link]

  • Liu, Y., et al. Synergistic Effects of Foretinib with HER-Targeted Agents in MET and HER1- or HER2-Coactivated Tumor Cells. Molecular Cancer Therapeutics. 2011. Available from: [Link]

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. ResearchGate. 2020. Available from: [Link]

  • FGF401 (roblitinib). Drug Hunter. 2023. Available from: [Link]

  • FGFR1 inhibitors stabilize different binding modes. Enzymlogic. Available from: [Link]

  • AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. 2015. Available from: [Link]

  • Foretinib (GSK1363089). Cellagen Technology. Available from: [Link]

  • Kim, R. D., et al. First-in-human phase i study of fisogatinib (BLU-554) validates aberrant FGF19 signaling as a driver event in hepatocellular carcinoma. Mount Sinai Scholars Portal. 2019. Available from: [Link]

  • Kim, R. D., et al. First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. PubMed. 2019. Available from: [Link]

  • Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19. Blueprint Medicines. Available from: [Link]

  • First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. ResearchGate. 2019. Available from: [Link]

  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors. PMC. 2022. Available from: [Link]

  • Subbiah, V., & Pal, S. K. Precision Oncology for Hepatocellular Cancer: Slivering the Liver by FGF19–FGFR4–KLB Pathway Inhibition. AACR Journals. 2019. Available from: [Link]

Sources

Comparative Efficacy of FGF401 and H3B-6527 in Hepatocellular Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. A key oncogenic driver in a subset of HCC is the aberrantly activated Fibroblast Growth Factor 19 (FGF19)-Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway.[1][2][3] This has spurred the development of selective FGFR4 inhibitors as a promising therapeutic strategy. This guide provides an in-depth, objective comparison of two leading clinical candidates, FGF401 (roblitinib) and H3B-6527, focusing on their comparative efficacy, mechanisms of action, and the experimental data supporting their clinical development.

The FGF19-FGFR4 Signaling Axis: A Critical Oncogenic Driver in HCC

In normal physiology, the FGF19-FGFR4 signaling axis, with its co-receptor β-Klotho (KLB), plays a crucial role in regulating bile acid metabolism.[1] However, in approximately 6-12% of HCC cases, focal amplification of the FGF19 gene leads to its overexpression.[1] This results in autocrine and paracrine activation of FGFR4 on hepatocytes, driving downstream signaling cascades like the Ras-Raf-ERK1/2 MAPK and PI3K-Akt pathways.[2] These pathways are central to promoting tumor cell proliferation, inhibiting apoptosis, and contributing to tumor progression.[2][4] The dependence of these tumors on this specific pathway provides a clear rationale for targeted inhibition of FGFR4.

Below is a diagram illustrating the FGF19-FGFR4 signaling pathway and the points of intervention for FGF401 and H3B-6527.

FGF19_FGFR4_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho (KLB) KLB->FGFR4 Co-receptor GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K Ras Ras GRB2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis FGF401_H3B6527 FGF401 H3B-6527 FGF401_H3B6527->FGFR4 Inhibit

Caption: The FGF19-FGFR4 signaling pathway in HCC and therapeutic intervention.

Mechanism of Action and Selectivity: A Tale of Two Inhibitors

Both FGF401 and H3B-6527 are highly selective small-molecule inhibitors of FGFR4, a crucial feature to avoid off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia mediated by FGFR1-3 inhibition.[5][6] Their selectivity is achieved by targeting a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is not present in other FGFR family members.[7][8]

FGF401 (Roblitinib) is a first-in-class, reversible-covalent inhibitor of FGFR4.[8][9][10] This mechanism allows for a strong and durable interaction with the target while maintaining the potential for dissociation. It has demonstrated exquisite selectivity for FGFR4 over other FGFR paralogues and the broader kinome.[9][11]

H3B-6527 is also a highly selective covalent inhibitor of FGFR4.[5][12] It forms a covalent bond with the Cys552 residue, leading to irreversible inhibition of the kinase.[13] This covalent binding can offer sustained target engagement. Preclinical studies have shown it to be at least 250-fold more selective for FGFR4 over FGFR1-3.[12]

Preclinical Efficacy: Head-to-Head in the Laboratory

Both inhibitors have demonstrated robust anti-tumor activity in preclinical models of HCC with FGF19-driven signaling.

FGF401 has shown remarkable antitumor activity in mice bearing HCC tumor xenografts and patient-derived xenograft (PDX) models that are positive for FGF19, FGFR4, and KLB.[9][11][14][15] In vivo studies demonstrated that FGF401 could induce tumor stasis and even regression at well-tolerated doses.[14]

H3B-6527 has also shown potent and selective inhibition of FGFR4 signaling, leading to apoptosis in HCC cell lines.[12] In Hep3B human HCC xenograft mouse models, H3B-6527 demonstrated dose-dependent tumor growth inhibition and even tumor regressions at higher doses.[12] Furthermore, studies in a large panel of HCC PDX models confirmed that FGF19 expression is a predictive biomarker for H3B-6527 response.[5][16]

Clinical Trial Showdown: Efficacy and Safety in Patients

The real test of these compounds lies in their performance in clinical trials. Both FGF401 and H3B-6527 have undergone Phase I/II clinical evaluation in patients with advanced HCC.

FeatureFGF401 (Roblitinib)H3B-6527
Clinical Trial ID NCT02325739[17]NCT02834780[18]
Recommended Phase II Dose 120 mg once daily (qd)[19][20]1000 mg once daily (qd)[18][21][22]
Objective Response Rate (ORR) In a Phase I/II study, 8 objective responses (1 complete response, 7 partial responses) were observed in patients with HCC and other solid tumors.[19][20]In a Phase I study in heavily pretreated HCC patients, the ORR was 16.7% (all partial responses).[18] In an earlier report, 2 of 17 HCC patients achieved a partial response.[21][23]
Disease Stabilization Not explicitly quantified as a primary endpoint in the provided source.7 of 17 HCC patients achieved stable disease for at least 5 months.[21][23] The clinical benefit rate (responders + durable stable disease >17 weeks) was 45.8%.[18]
Common Treatment-Related Adverse Events (TRAEs) Diarrhea (73.8%), increased AST (47.5%), and increased ALT (43.8%).[19][20]Diarrhea (45.8%), fatigue (12.5%), and nausea (12.5%).[18]
Grade 3 Dose-Limiting Toxicities Increased transaminases (n=4) or blood bilirubin (n=2) were observed in 6 of 70 patients in the Phase I single-agent study.[19][20]No dose-limiting toxicities were observed in the dose-escalation phase.[21][23] Grade 3 treatment-emergent AEs occurred in 12.5% of patients on the once-daily dosing schedule.[18]

Experimental Protocols: Assessing Inhibitor Efficacy

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the efficacy of FGFR4 inhibitors.

Cell Viability Assay (MTS/MTT)

This assay quantifies the metabolic activity of cells as an indicator of cell viability and proliferation in response to drug treatment.

Workflow Diagram:

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Start Seed HCC cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with serial dilutions of FGF401 or H3B-6527 Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 AddReagent Add MTS/MTT reagent Incubate2->AddReagent Incubate3 Incubate for 1-4h AddReagent->Incubate3 Readout Measure absorbance at 490nm (MTS) or 570nm (MTT) Incubate3->Readout Analyze Calculate IC50 values Readout->Analyze End Results Analyze->End

Caption: Workflow for a cell viability assay to determine inhibitor potency.

Step-by-Step Protocol:

  • Cell Seeding: Seed FGF19-positive HCC cell lines (e.g., Hep3B, HuH-7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of FGF401 or H3B-6527 in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Western Blotting for Phospho-FGFR4 and Downstream Targets

This technique is used to assess the on-target effect of the inhibitors by measuring the phosphorylation status of FGFR4 and key downstream signaling proteins like ERK.

Step-by-Step Protocol:

  • Cell Lysis: Treat FGF19-positive HCC cells with FGF401, H3B-6527, or vehicle control for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Resistance Mechanisms and Future Directions

A significant challenge in targeted cancer therapy is the development of resistance. For FGFR4 inhibitors, potential resistance mechanisms include the activation of bypass signaling pathways, such as the EGFR pathway.[24][25][26] Studies have shown that activation of EGFR, MAPK, and AKT signaling can mediate acquired resistance to FGFR4 inhibition.[24][25] This suggests that combination therapies targeting both FGFR4 and these bypass pathways could be a promising strategy to overcome resistance.[24] Additionally, FGFR redundancy, where other FGFRs like FGFR3 may compensate for FGFR4 inhibition, has been proposed as a mechanism of de novo resistance.[7]

Combination strategies are being actively explored. For instance, preclinical studies have shown that combining H3B-6527 with the multi-kinase inhibitor lenvatinib (which has VEGFR inhibitory activity) enhances anti-tumor efficacy in HCC models.[27][28] Similarly, FGF401 has been evaluated in combination with the anti-PD-1 antibody spartalizumab.[19][20]

Conclusion

Both FGF401 and H3B-6527 have demonstrated compelling preclinical and early clinical activity as highly selective FGFR4 inhibitors for the treatment of FGF19-driven HCC. H3B-6527 has shown a slightly higher objective response rate in early trials and a favorable toxicity profile with no dose-limiting toxicities in the escalation phase. FGF401 has also shown clinical activity, including a complete response, but with some dose-limiting toxicities related to liver function.

The choice between these agents in future clinical development and practice may depend on a variety of factors, including long-term efficacy and safety data from larger trials, the specific molecular profile of the patient's tumor, and the potential for combination with other therapies to overcome resistance. The continued investigation of these and other FGFR4 inhibitors holds significant promise for a subset of patients with advanced hepatocellular carcinoma.

References

  • The fibroblast growth factor receptor pathway in hepatocellular carcinoma. Available at: [Link]

  • H3B-6527 - Inxight Drugs. Available at: [Link]

  • Investigational FGFR4 Inhibitor Shows Early Signs of Activity in HCC and ICC. Available at: [Link]

  • Phase I study of H3B-6527 in hepatocellular carcinoma (HCC) or intrahepatic cholangiocarcinoma (ICC). | Journal of Clinical Oncology - ASCO Publications. Available at: [Link]

  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PubMed. Available at: [Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - PubMed. Available at: [Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer - SciSpace. Available at: [Link]

  • EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - PubMed. Available at: [Link]

  • H3B-6527 Is a Potent and Selective Inhibitor of FGFR4 in FGF19-Driven Hepatocellular Carcinoma - PubMed. Available at: [Link]

  • EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma - AACR Journals. Available at: [Link]

  • Abstract 3126: H3B6527, a selective and potent FGFR4 inhibitor for FGF19-driven hepatocellular carcinoma | Cancer Research - AACR Journals. Available at: [Link]

  • FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC - NIH. Available at: [Link]

  • Phase 1 study of H3B-6527 in subjects with advanced HCC - Health Research Authority. Available at: [Link]

  • FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma | PNAS. Available at: [Link]

  • FGF19 Protects Hepatocellular Carcinoma Cells against Endoplasmic Reticulum Stress via Activation of FGFR4–GSK3β–Nrf2 Signaling - AACR Journals. Available at: [Link]

  • Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - Frontiers. Available at: [Link]

  • H3B-6527 Demonstrates Tolerability in Phase I Trial for Patients With Advanced HCC. Available at: [Link]

  • EGFR Inhibition Overcomes Resistance to FGFR4 Inhibition and Potentiates FGFR4 Inhibitor Therapy in Hepatocellular Carcinoma | Request PDF - ResearchGate. Available at: [Link]

  • ROBLITINIB - Inxight Drugs. Available at: [Link]

  • FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed. Available at: [Link]

  • FGF/FGFR Signaling in Hepatocellular Carcinoma: From Carcinogenesis to Recent Therapeutic Intervention - MDPI. Available at: [Link]

  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC. Available at: [Link]

  • Small Molecule Inhibitors for Hepatocellular Carcinoma: Advances and Challenges - MDPI. Available at: [Link]

  • FGF401, a first-in-class highly selective and potent FGFR4 inhibitor for the treatment of FGF19-driven hepatocellular cancer - AACR Journals. Available at: [Link]

  • A phase I study of H3B-6527 in hepatocellular carcinoma (HCC) or intrahepatic cholangiocarcinoma (ICC) patients (pts). | Journal of Clinical Oncology - ASCO Publications. Available at: [Link]

  • (PDF) A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - ResearchGate. Available at: [Link]

  • FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer | Request PDF - ResearchGate. Available at: [Link]

  • New landscapes and horizons in hepatocellular carcinoma therapy - Aging-US. Available at: [Link]

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed. Available at: [Link]

  • Reactivation of the PI3K/mTOR Signaling Pathway Confers Resistance to the FGFR4 Inhibitor FGF401 - PMC. Available at: [Link]

  • FGF19/FGFR4 signaling contributes to the resistance of hepatocellular carcinoma to sorafenib - PMC. Available at: [Link]

  • A phase I/II, multicenter, open-label study of oral FGF401 in adult patients with hepatocellular carcinoma or solid malignancies characterized by positive FGFR4 and KLB expression | Dana-Farber Cancer Institute. Available at: [Link]

  • Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC. Available at: [Link]

  • Original Article Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma. Available at: [Link]

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Phase I study of H3B-6527 in hepatocellular carcinoma (HCC) or intrahepatic cholangiocarcinoma (ICC). | Request PDF - ResearchGate. Available at: [Link]

Sources

Mechanistic Causality: Why Combine FGFR4 and PD-1 Blockade?

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic landscape for advanced hepatocellular carcinoma (HCC) and other solid tumors driven by the FGF19-FGFR4 axis is rapidly evolving. As researchers and drug development professionals, we must look beyond monotherapies that inevitably succumb to acquired resistance. The combination of Roblitinib (FGF401) , a highly selective, reversible-covalent FGFR4 inhibitor, with Spartalizumab (PDR001) , a humanized IgG4 anti-PD-1 monoclonal antibody, represents a rational convergence of targeted therapy and immuno-oncology.

This guide objectively evaluates the mechanistic rationale, experimental protocols, and comparative efficacy of this combination therapy against alternative FGFR4 interventions.

To understand the necessity of this combination, we must examine the tumor microenvironment (TME) causality. In HCC, the aberrant amplification of the FGF19 ligand and its binding to the FGFR4 receptor (facilitated by the co-receptor β-Klotho, or KLB) does more than just drive tumor proliferation via the GSK3β/MAPK cascade.

Crucially, FGFR4 hyperactivation dictates immune evasion. Preclinical models demonstrate that FGFR4 signaling stabilizes PD-L1 expression on tumor cells (via Ser9 phosphorylation of GSK3β) and actively excludes CD8+ T-cells while promoting regulatory T-cell (Treg) differentiation .

By administering Roblitinib, we do not merely halt tumor growth; we normalize the TME. This targeted inhibition downregulates PD-L1 and recruits CD8+ T-cells, effectively converting a "cold" tumor into an immunologically "hot" one. This primes the TME, creating a mechanistic dependency that Spartalizumab exploits to restore T-cell cytotoxicity .

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Tumor Cell) FGF19->FGFR4 Binds KLB β-Klotho (KLB) Co-receptor KLB->FGFR4 Facilitates Binding Signaling GSK3β / MAPK Signaling Cascade FGFR4->Signaling Activates Roblitinib Roblitinib (FGF401) FGFR4 Inhibitor Roblitinib->FGFR4 Covalently Blocks ImmuneActivation Restored T-Cell Activation & Tumor Cytotoxicity Roblitinib->ImmuneActivation Sensitizes TME TME Immunosuppressive TME (CD8+ T-cell Exclusion) Signaling->TME Promotes PDL1 PD-L1 Upregulation (Tumor Cell) Signaling->PDL1 Stabilizes via Ser9 PD1 PD-1 Receptor (Exhausted T-Cell) PDL1->PD1 Binds (Immune Evasion) Spartalizumab Spartalizumab (PDR001) Anti-PD-1 mAb Spartalizumab->PD1 Sterically Blocks Spartalizumab->ImmuneActivation Restores Immunity

Mechanism of Roblitinib and Spartalizumab reversing FGFR4-mediated immune evasion.

Experimental & Clinical Methodologies

To ensure scientific integrity, any trial or experimental workflow evaluating this combination must operate as a self-validating system . The following step-by-step protocol outlines the standard for evaluating Roblitinib + Spartalizumab, ensuring that target engagement is proven before efficacy is assessed .

Step 1: Patient Stratification via Biomarker Triad
  • Causality: FGFR4 cannot bind FGF19 without the structural facilitation of the KLB co-receptor. Treating unselected populations dilutes efficacy signals.

  • Action: Perform Immunohistochemistry (IHC) on tumor biopsies to confirm KLB and FGF19 expression. Utilize Next-Generation Sequencing (NGS) to verify FGFR4 amplification or mutational status. Only triple-positive or strongly FGF19/KLB-positive models/patients should proceed.

Step 2: Pharmacodynamic (PD) Self-Validation Loop
  • Causality: In the liver, FGFR4 tonic signaling naturally suppresses CYP7A1, the rate-limiting enzyme in bile acid synthesis. Therefore, successful pharmacological blockade of FGFR4 must result in a compensatory spike in 7α-hydroxy-4-cholesten-3-one (C4) and total bile acids.

  • Action: Quantify serum C4 via LC-MS/MS at baseline and Cycle 1 Day 15.

  • Validation Check: If C4 does not increase by at least 2-fold, the system flags a pharmacokinetic (PK) failure (e.g., poor absorption or rapid clearance) rather than biological resistance. Do not escalate Spartalizumab until FGFR4 target engagement is biochemically proven.

Step 3: Bayesian Dose Escalation & Administration
  • Causality: Both Roblitinib and Spartalizumab share overlapping hepatic toxicities (AST/ALT elevation). A rigid 3+3 escalation design is insufficient for capturing delayed immune-mediated hepatitis combined with TKI-induced transaminitis.

  • Action: Utilize a Bayesian Escalation with Overdose Control (EWOC) model.

  • Dosing: Administer Roblitinib at the established Recommended Phase 2 Dose (RP2D) of 120 mg QD (orally) alongside Spartalizumab at 300 mg Q3W (intravenously). Monitor liver function tests (LFTs) weekly for the first 6 weeks to differentiate between TKI-induced toxicity (rapid onset, reversible upon holding Roblitinib) and immune-related adverse events (delayed onset, requires corticosteroids).

Comparative Efficacy & Safety Profile

When comparing the Roblitinib + Spartalizumab combination against Roblitinib monotherapy and alternative FGFR4 inhibitors like Fisogatinib (BLU-554), the data reveals a delicate balance between enhanced immunogenic response and compounding hepatic toxicity .

The table below summarizes the quantitative performance benchmarks derived from recent Phase 1/2 clinical data:

Performance MetricRoblitinib MonotherapyRoblitinib + SpartalizumabFisogatinib (BLU-554) Monotherapy
Target Mechanism Reversible-covalent FGFR4 inhibitorFGFR4 inhibitor + Anti-PD-1 mAbIrreversible covalent FGFR4 inhibitor
Recommended Dose 120 mg QD120 mg QD + 300 mg Q3W600 mg QD
Objective Response Rate (ORR) ~11.4% (8 of 70 patients)16.6% (2 of 12 patients)17.0% (in FGF19+ selected HCC)
Disease Control Rate (DCR) ModerateHigh (Synergistic TME modulation)Moderate
Key Grade ≥3 Toxicities Diarrhea (73.8%), AST elevation (47.5%)Diarrhea, Compounding AST/ALT elevationDiarrhea, Nausea, AST elevation
Biomarker Requirement FGFR4 / KLB positiveFGFR4 / KLB positiveFGF19 positive (IHC)

Analytical Insight: While Fisogatinib utilizes an irreversible binding mechanism, Roblitinib's reversible-covalent nature provides a highly potent yet slightly more manageable PK profile when rapid drug holidays are required due to toxicity. The addition of Spartalizumab increases the ORR from ~11.4% to 16.6%. While the sample size for the combination cohort was limited before commercial halting, the occurrence of Partial Responses (PR) in heavily pre-treated HCC populations validates the hypothesis that FGFR4 inhibition successfully sensitizes tumors to PD-1 blockade.

Conclusion

The combination of Roblitinib and Spartalizumab represents a biologically sound, self-validating approach to overcoming immune exhaustion in FGF19/FGFR4-driven solid tumors. While overlapping hepatotoxicity remains a clinical hurdle requiring stringent Bayesian monitoring, the mechanistic synergy—where Roblitinib actively recruits the CD8+ T-cells that Spartalizumab subsequently unleashes—provides a definitive blueprint for next-generation targeted-immunotherapy combinations.

References

  • Chan, S. L., et al. (2022). "A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors." Journal of Experimental & Clinical Cancer Research. URL:[Link]

  • Chen, Y., et al. (2023). "Unleashing the potential of combining FGFR inhibitor and immune checkpoint blockade for FGF/FGFR signaling in tumor microenvironment." Journal of Experimental & Clinical Cancer Research. URL:[Link]

  • Touat, M., et al. (2024). "Molecular Targeting of the Fibroblast Growth Factor Receptor Pathway across Various Cancers." International Journal of Molecular Sciences. URL:[Link]

  • ClinicalTrials.gov. "A Phase I/II Study of Oral FGF401 in Adult Patients With Hepatocellular Carcinoma or Solid Malignancies." NCT02325739. URL:[Link]

Technical Guide: FGF401 (Roblitinib) Selectivity Profile Against FGFR1, FGFR2, and FGFR3

[1]

Executive Summary: The Precision of Reversible-Covalent Inhibition

FGF401 (Roblitinib) represents a paradigm shift in kinase inhibitor design, moving from broad-spectrum ATP competition to precision covalent targeting. Unlike pan-FGFR inhibitors (e.g., infigratinib, erdafitinib) which indiscriminately target FGFR1–4 and induce dose-limiting hyperphosphatemia, FGF401 is exquisitely selective for FGFR4 .

This selectivity is achieved through a reversible-covalent mechanism targeting a unique cysteine residue (Cys552) present only in the FGFR4 kinase domain hinge region. This guide details the biochemical and cellular data supporting this profile, providing researchers with the protocols and mechanistic insights necessary to utilize FGF401 as a specific probe for FGF19-FGFR4-KLB signaling.

Structural Basis of Selectivity: The Cys552 "Lock"

The selectivity of FGF401 is structural, not just affinity-based. It exploits a rare sequence divergence in the ATP-binding pocket of the FGFR family.

  • The Target (FGFR4): Contains a Cysteine at position 552 (Cys552) located at the GK+2 position (two residues downstream of the Gatekeeper).[1][2][3]

  • The Off-Targets (FGFR1–3): These paralogs possess a Tyrosine (Tyr) residue at the equivalent position.

  • The Mechanism: FGF401 contains a 2-formyl tetrahydronaphthyridine warhead.[4] This aldehyde group reacts specifically with the thiol group of Cys552 to form a hemithioacetal . Unlike acrylamide-based inhibitors (e.g., BLU-554) that form permanent bonds, this interaction is reversible , reducing the potential for permanent off-target adducts while maintaining high occupancy.

Visualization: Selectivity Logic

FGF401_Selectivitycluster_FGFR4Target: FGFR4cluster_FGFR123Off-Targets: FGFR1/2/3FGF401FGF401 (Roblitinib)(Aldehyde Warhead)FGFR4_PocketATP Pocket(Cys552 Residue)FGF401->FGFR4_PocketBindsFGFR123_PocketATP Pocket(Tyr Residue)FGF401->FGFR123_PocketEncountersInteractionReversible HemithioacetalFormationFGFR4_Pocket->InteractionCovalent BondNoReactionSteric Clash / No Reaction(>10,000 nM IC50)FGFR123_Pocket->NoReactionRejection

Caption: FGF401 selectively engages FGFR4 via a reversible covalent bond with Cys552, a residue absent in FGFR1–3.

Quantitative Performance Comparison

The following data aggregates biochemical IC50 values derived from FRET-based kinase assays and cellular proliferation assays.

Table 1: Biochemical Selectivity Profile (Enzymatic Assay)

Note: The window of selectivity is >5000-fold, effectively rendering FGF401 inert against FGFR1–3 at physiological concentrations.

Target KinaseFGF401 IC50 (nM)Interpretation
FGFR4 1.1 – 1.9 Potent Inhibition
FGFR1> 10,000No Activity
FGFR2> 10,000No Activity
FGFR3> 10,000No Activity
Kinome (456 kinases)> 3,000Highly Selective (Score 0.003)
Table 2: Comparison with Pan-FGFR Inhibitors

Pan-FGFR inhibitors are limited by on-target toxicity (hyperphosphatemia) caused by blocking FGFR1/2/3 in the kidney. FGF401 avoids this.[5]

InhibitorClassFGFR4 IC50 (nM)FGFR1–3 IC50 (nM)Selectivity Ratio (FGFR4 vs. Others)
FGF401 Selective Reversible-Covalent ~1.9 > 10,000 > 5000x
Infigratinib (BGJ398)Pan-FGFR (ATP comp.)~60~1.00.01x (Favors FGFR1-3)
ErdafitinibPan-FGFR (ATP comp.)~165~1.00.006x (Favors FGFR1-3)
BLU-554 (Fisogatinib)Selective Irreversible~3.0> 1,000> 300x

Experimental Protocols for Validation

To validate FGF401's performance in your own lab, use the following standardized workflows.

Protocol A: Biochemical Kinase Selectivity (LanthaScreen™ TR-FRET)

Objective: Determine IC50 values against recombinant FGFR domains. Principle: Competition between FGF401 and a fluorescent tracer for the ATP binding site.

  • Reagent Prep:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzymes: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (cytoplasmic domains).

    • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (e.g., Tracer 236).

    • Antibody: Europium-labeled anti-tag antibody (binds the kinase).[6]

  • Compound Dilution:

    • Prepare 3-fold serial dilutions of FGF401 in DMSO (Start at 10 mM). Dilute into Kinase Buffer (Final DMSO <1%).

  • Reaction Assembly (384-well plate):

    • Add 5 µL FGF401 solution.

    • Add 5 µL Kinase/Antibody mix (Final conc: 5 nM Kinase, 2 nM Antibody).

    • Add 5 µL Tracer (Final conc: Kd value specific to each kinase, typically 5–20 nM).

  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[FGF401]. Fit to sigmoidal dose-response equation.

Protocol B: Cellular Selectivity (Ba/F3 Isogenic System)

Objective: Confirm cellular specificity using IL-3 dependent Ba/F3 cells transformed with specific FGFR kinases.

  • Cell Lines:

    • Ba/F3-FGFR4: Transformed with TEL-FGFR4 (Dependent on FGFR4 for survival).

    • Ba/F3-FGFR1/2/3: Transformed with TEL-FGFR1, 2, or 3.

    • Parental Ba/F3: Controls (supplemented with IL-3).

  • Seeding: Plate 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Treatment: Add FGF401 (Serial dilutions: 10 µM down to 0.1 nM).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® (ATP quantification). Measure luminescence.

  • Validation Criteria:

    • FGFR4 cells: IC50 should be < 50 nM.

    • FGFR1–3 cells: IC50 should be > 1000 nM.[7]

Biological Context: The FGF19-FGFR4 Signaling Axis

FGF401 is primarily used to study Hepatocellular Carcinoma (HCC) where the FGF19-FGFR4 axis is hyperactive.[8][9] Unlike other FGFRs which signal broadly, FGFR4 signaling is distinctively regulated by the co-receptor β-Klotho (KLB) .

Visualization: Pathway & Intervention

FGF19_Signalingcluster_MembraneCell MembraneFGF19FGF19 (Ligand)FGFR4FGFR4 ReceptorFGF19->FGFR4BindsKLBβ-Klotho (Co-Receptor)FGF19->KLBRequiresFRS2FRS2 PhosphorylationFGFR4->FRS2PhosphorylatesKLB->FGFR4Stabilizes ComplexFGF401_DrugFGF401(Inhibitor)FGF401_Drug->FGFR4Blocks Kinase Domain(Cys552)RAS_MAPKRAS-RAF-MEK-ERK(Proliferation)FRS2->RAS_MAPKPI3K_AKTPI3K-AKT(Survival)FRS2->PI3K_AKTCYP7A1CYP7A1 Downregulation(Bile Acid Synthesis)RAS_MAPK->CYP7A1

Caption: FGF401 blocks the FGF19-KLB-FGFR4 complex, inhibiting downstream ERK/AKT signaling and modulating bile acid synthesis.

References

  • Fairhurst, R. A., et al. (2020). "Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4."[1] Journal of Medicinal Chemistry, 63(21), 12542–12573.[10]

  • Weiss, A., et al. (2019). "FGF401, A First-In-Class Highly Selective and Potent FGFR4 Inhibitor for the Treatment of FGF19-Driven Hepatocellular Cancer." Molecular Cancer Therapeutics, 18(12), 2194–2206.[9]

  • Levine, A. C., et al. (2020). "Role of the FGF19-FGFR4 Signaling Axis in Hepatocellular Carcinoma." Gene Expression: The Journal of Liver Research, 20(2), 115-123.

  • Kim, R. D., et al. (2022). "A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma." Investigational New Drugs, 40, 1021–1033.

Roblitinib Citrate (FGF401) Purity Analysis: Optimized HPLC Method Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Roblitinib (FGF401) represents a distinct class of kinase inhibitors targeting FGFR4 via a reversible covalent mechanism.[1][2][3][4][5][6][7][8] Unlike typical acrylamide-based inhibitors, Roblitinib utilizes an aldehyde warhead to form a hemithioacetal bond with Cys552.[6] This unique structural feature, combined with the molecule's basicity (piperazine/pyridine moieties), presents specific analytical challenges—namely, on-column aldehyde hydration and severe peak tailing due to silanol interactions.[6]

This guide compares a Generic C18 Method (often the default starting point in drug development) against an Optimized C8/Low-pH Method , demonstrating why the latter is the requisite standard for validating Roblitinib Citrate purity in compliance with ICH Q2(R1) guidelines.[6]

Part 1: The Analytical Challenge (Mechanism & Chemistry)[6]

To develop a robust method, one must understand the molecule's behavior in solution. Roblitinib Citrate contains multiple basic nitrogen atoms and a reactive aldehyde group.[6]

Structural Critical Quality Attributes (CQAs)
  • Aldehyde Warhead: Susceptible to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous mobile phases.[6]

  • Basic Moieties: The piperazine and naphthyridine rings are protonated at neutral pH, leading to secondary interactions with residual silanols on silica columns (peak tailing).[6]

  • Citrate Counter-ion: Highly polar, eluting in the void volume; must not interfere with early eluting impurities.[6]

Diagram: Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the optimized method based on Roblitinib's physicochemical properties.

Roblitinib_Method_Strategy Molecule Roblitinib Citrate (Aldehyde Warhead + Basic N) Challenge1 Challenge: Peak Tailing (Silanol Interaction) Molecule->Challenge1 Challenge2 Challenge: Aldehyde Instability (Hydration/Oxidation) Molecule->Challenge2 GenericMethod Generic C18 Method (pH 7.0, ACN/Water) Challenge1->GenericMethod Solution1 Solution: Low pH (2.3) (Suppresses Silanols) Challenge1->Solution1 Challenge2->GenericMethod Challenge2->Solution1 Stabilizes Aldehyde Failure Result: Split Peaks & Tailing > 2.0 GenericMethod->Failure Inadequate OptimizedMethod Optimized Method (Luna C8, pH 2.3 Phosphate) Solution1->OptimizedMethod Solution2 Solution: C8 Stationary Phase (Steric Selectivity) Solution2->OptimizedMethod Success Result: Sharp Peak, Tailing < 1.2 OptimizedMethod->Success

Figure 1: Decision matrix for transitioning from generic to optimized HPLC conditions for Roblitinib analysis.

Part 2: Method Comparison (Generic vs. Optimized)

The following comparison highlights the performance metrics of a standard "scouting" method versus the optimized protocol derived from literature and chemical principles.

Comparative Data Table
ParameterMethod A: Generic (Alternative) Method B: Optimized (Recommended)
Column C18 (e.g., Zorbax Eclipse), 5 µmPhenomenex Luna C8(2) , 5 µm
Mobile Phase A Water (0.1% Formic Acid)0.01M Phosphate Buffer (pH 2.3)
Mobile Phase B AcetonitrileMethanol
Elution Mode Gradient (5-95% B)Gradient (40-85% B)
USP Tailing Factor 2.1 (Fail)1.1 (Pass)
Theoretical Plates ~4,500>12,000
Aldehyde Stability Peak splitting (hydrate formation)Single, sharp peak
LOD (µg/mL) 0.50.05
Expert Insight: Why Method B Wins
  • pH 2.3 Phosphate Buffer: At this pH, silanol groups on the silica support are protonated (neutral), preventing the basic nitrogen of Roblitinib from binding and tailing.[6] Furthermore, acidic conditions often stabilize the aldehyde form against rapid hydration/oxidation compared to neutral pH.

  • Methanol vs. ACN: Methanol is a protic solvent which can help solvate the polar "warhead" region better than aprotic acetonitrile, often improving peak shape for this specific class of covalent inhibitors.[6]

  • C8 vs. C18: The C8 phase provides slightly less hydrophobic retention, allowing for a shallower gradient that better separates the main peak from closely eluting hydrophobic impurities without excessively long run times.[6]

Part 3: Optimized Method Validation Protocol

This protocol is designed to meet ICH Q2(R2) standards.[6]

Instrument & Chromatographic Conditions
  • System: HPLC with UV Detector (DAD recommended for purity check).

  • Column: Phenomenex Luna 5µ C8(2) 100Å, 150 x 4.6 mm (or equivalent).

  • Wavelength: 284 nm (Primary), 227 nm (Secondary).[6]

  • Flow Rate: 1.5 mL/min.[6][9]

  • Temperature: 35°C (Critical: Controls kinetics of aldehyde hydration).[6]

  • Injection Volume: 10 µL.

Gradient Program:

  • 0.0 min: 40% B (MeOH) / 60% A (Buffer)

  • 8.0 min: 85% B[6]

  • 12.0 min: 85% B[6]

  • 12.1 min: 40% B[6]

  • 15.0 min: 40% B (Re-equilibration)

Step-by-Step Validation Workflow
A. Specificity (Stress Testing)

Objective: Prove the method can separate Roblitinib from its degradation products.

  • Acid Stress: Dissolve sample in 0.1N HCl, heat at 60°C for 2 hours. (Expect: Hydrolysis products).

  • Oxidative Stress: Treat with 3% H₂O₂ for 1 hour.[6] (Expect: Oxidation of aldehyde to carboxylic acid).

    • Note: The "Oxidized Impurity" (Carboxylic acid derivative) will likely elute earlier than the parent aldehyde due to increased polarity.[6]

  • Resolution Criteria: Resolution (

    
    ) between Roblitinib and nearest impurity must be > 1.5.[6]
    
B. Linearity & Range
  • Preparation: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g., 0.2 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
C. Accuracy (Recovery)
  • Method: Spike Roblitinib Citrate into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.[6]

  • Acceptance: Mean recovery 98.0% – 102.0%.[6]

D. Robustness
  • pH Variation: ± 0.2 units (pH 2.1 to 2.5).[6]

  • Temperature: ± 5°C (30°C to 40°C).[6]

    • Critical Check: Ensure the aldehyde peak does not split at lower temperatures due to slow interconversion of hydrate forms.[6]

Diagram: Validation Workflow

Validation_Workflow Start Start Validation Specificity Specificity: Stress Testing (Acid/Oxidation) Start->Specificity Linearity Linearity: 5 Levels (50-150%) Specificity->Linearity Precision Precision: Repeatability (n=6) Linearity->Precision Robustness Robustness: pH & Temp Check Precision->Robustness Decision Pass Criteria? Robustness->Decision Decision->Specificity No (Re-develop) Report Generate COA Decision->Report Yes

Figure 2: Step-by-step workflow for validating the Roblitinib HPLC method.

Part 4: Troubleshooting & Expert Tips

  • Sample Diluent: Do NOT use 100% water or neutral buffers as the diluent.[6] Use the starting mobile phase (40% MeOH / 60% Buffer pH 2.[6][9]3) or 0.1N HCl. Roblitinib free base is insoluble in water; the citrate salt may hydrolyze or precipitate if the pH shifts significantly.[6]

  • Aldehyde Peak Splitting: If you observe a "doublet" peak for the main compound, it is likely the equilibrium between the aldehyde and its hydrate (gem-diol).[6]

    • Fix: Increase column temperature to 40°C to speed up the kinetics (coalescing the peak) or ensure the mobile phase is sufficiently acidic (pH < 2.5).[6]

  • Carryover: Due to the "sticky" nature of the basic rings, ensure a needle wash with 50:50 MeOH:Water (0.1% Formic Acid) is used between injections.

References

  • Fairhurst, R. A., et al. (2020).[6] Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4.[2][3][4][6][8] Journal of Medicinal Chemistry, 63(21), 12542–12573.[3][4][6] Link[4][6]

  • Weiss, A., et al. (2019).[6] FGF401, a Selective FGFR4 Inhibitor, Exhibits Antitumor Activity in FGF19-Dependent Hepatocellular Carcinoma.[2][6][7] Molecular Cancer Therapeutics.[5][6] Link

  • MedKoo Biosciences. Roblitinib (FGF401) Product Data Sheet & Physical Properties. Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

Sources

Clinical trial outcomes Roblitinib phase I/II safety profile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the clinical trial outcomes, safety profiles, and pharmacodynamic mechanisms of Roblitinib (FGF401) compared to alternative Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors in the treatment of advanced Hepatocellular Carcinoma (HCC).

The Mechanistic Rationale: Targeting the FGF19-FGFR4 Axis

In the landscape of targeted oncology, the FGF19-FGFR4 signaling axis has emerged as a critical oncogenic driver in a specific subset of hepatocellular carcinoma (HCC). While pan-FGFR inhibitors (targeting FGFR1-3) have shown efficacy in urothelial and cholangiocarcinomas, their application in HCC is severely limited by dose-limiting hyperphosphatemia—an off-target toxicity caused by the blockade of FGFR1 in the renal tubules.

Highly selective FGFR4 inhibitors were engineered to bypass this toxicity. Roblitinib (FGF401) represents a first-in-class, reversible covalent inhibitor of FGFR4. With an IC50 of 1.9 nM, it forms a reversible hemiacetal structure with the Cys552 residue in the kinase domain[1]. This unique binding mechanism provides sustained target occupancy while minimizing the off-target effects typically associated with irreversible covalent binders.

Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Kinase (Target) FGF19->FGFR4 KLB KLB Co-receptor KLB->FGFR4 CYP7A1 CYP7A1 Suppression (Bile Acid Regulation) FGFR4->CYP7A1 Oncogenic MAPK/PI3K Pathways (Tumor Survival) FGFR4->Oncogenic Roblitinib Roblitinib (FGF401) Reversible Covalent Inhibitor Roblitinib->FGFR4 Inhibits (Cys552)

Caption: FGF19-FGFR4 signaling axis and targeted reversible covalent inhibition by Roblitinib.

Clinical Trial Outcomes: Roblitinib Phase I/II Efficacy and Safety

The clinical viability of Roblitinib was evaluated in a comprehensive Phase I/II trial (NCT02325739) enrolling patients with advanced HCC and other solid tumors expressing FGFR4 and its co-receptor, KLB[2].

Through rigorous population pharmacokinetic/pharmacodynamic (PopPK/PD) modeling, the Recommended Phase 2 Dose (RP2D) was established at 120 mg once daily (fasted)[3][4]. At this exposure level, the drug achieves >90% inhibition of phospho-FGFR4[3].

Efficacy Profile: Among the 53 HCC patients treated at the RP2D, Roblitinib demonstrated a distinct, albeit modest, clinical activity profile. The Objective Response Rate (ORR) was 8%, with 53% of patients achieving Stable Disease (SD), culminating in a Disease Control Rate (DCR) of 61%[2]. The median progression-free survival (mPFS) was reported at 4.1 months[2].

Safety Profile & Causality of Adverse Events: The safety profile of Roblitinib is intrinsically linked to its mechanism of action. Because FGFR4 physiologically suppresses CYP7A1 (the rate-limiting enzyme in bile acid synthesis), inhibiting FGFR4 inherently disrupts bile acid homeostasis[3]. Consequently, the most frequent treatment-related adverse events were gastrointestinal and hepatic:

  • Diarrhea: 73.8%[4]

  • AST Elevation: 47.5%[4]

  • ALT Elevation: 43.8%[4]

Crucially, exposure-safety analyses indicated that these transaminase elevations and gastrointestinal events are on-target pharmacodynamic effects rather than off-target toxicities[3]. Furthermore, the lack of widespread hyperphosphatemia confirmed the drug's high selectivity for FGFR4 over FGFR1[1].

Comparative Analysis: Roblitinib vs. Alternative FGFR4 Inhibitors

To contextualize Roblitinib's performance, it must be compared against other selective FGFR4 inhibitors in clinical development, notably Fisogatinib (BLU-554) and Irpagratinib (ABSK-011).

Fisogatinib is an irreversible covalent inhibitor. In its Phase I trial (NCT02508467), it achieved a 17% ORR and a 3.3-month mPFS in FGF19-positive HCC patients[2]. However, its irreversible nature led to high rates of gastrointestinal toxicity, including nausea (74%) and vomiting (42%)[1]. Conversely, Irpagratinib has shown a highly promising ORR of 43.5% as a monotherapy in Phase I trials[1][5].

Table 1: Quantitative Comparison of Selective FGFR4 Inhibitors in Advanced HCC

Drug CandidateMechanism of ActionTrial PhaseORR (%)mPFS (Months)Key Adverse Events (Frequency)
Roblitinib (FGF401) Reversible CovalentPhase I/II8.0%4.1Diarrhea (73.8%), AST↑ (47.5%), ALT↑ (43.8%)
Fisogatinib (BLU-554) Irreversible CovalentPhase I17.0%3.3Nausea (74.0%), Vomiting (42.0%), Diarrhea (35.0%)
Irpagratinib (ABSK-011) Highly Selective TKIPhase I/II43.5%N/A*Diarrhea, AST↑, ALT↑

*Data maturing; N/A = Not yet fully reported for the expanded cohort.

Self-Validating Experimental Protocol: Pharmacodynamic & Resistance Monitoring

To objectively evaluate the efficacy of FGFR4 inhibitors in a clinical or translational setting, researchers must utilize a self-validating workflow. The following protocol ensures that target engagement is definitively proven before assessing radiological efficacy.

Objective: To confirm in vivo target engagement of Roblitinib and monitor for acquired resistance mechanisms in HCC models.

Causality & Validation: This protocol is self-validating. Because the FGF19-FGFR4 axis suppresses bile acid synthesis, true pharmacological inhibition of FGFR4 must result in a compensatory increase in bile acid precursors. If serum biomarkers do not elevate, the protocol invalidates the drug's target engagement, prompting immediate pharmacokinetic reassessment.

Step 1: Biomarker-Driven Patient Stratification

  • Action: Perform Immunohistochemistry (IHC) on tumor biopsies to quantify FGF19 expression.

  • Causality: Genomic amplification of FGFR4 alone is insufficient to predict response. The tumor must exhibit oncogenic dependency driven by the overexpression of the FGF19 ligand[6]. Only subjects with ≥1% FGF19+ staining are selected.

Step 2: Baseline and Longitudinal PK/PD Sampling

  • Action: Administer Roblitinib at the RP2D of 120 mg once daily. Collect serum samples at baseline, Cycle 1 Day 8, and Cycle 1 Day 15.

  • Causality: PopPK modeling indicates that steady-state trough concentrations (

    
    ) required for >90% target inhibition are achieved within this timeframe[3].
    

Step 3: Pharmacodynamic Target Validation (C4 & FGF19 ELISA)

  • Action: Quantify serum 7α-hydroxy-4-cholesten-3-one (C4) and circulating FGF19 levels using validated ELISA kits.

  • Causality: Blockade of FGFR4 disinhibits CYP7A1, leading to a surge in C4 (a bile acid precursor). Simultaneously, the body attempts to overcome the blockade by upregulating FGF19 secretion[3]. A concurrent rise in both C4 and FGF19 serves as definitive, self-validating proof of robust FGFR4 target engagement.

Step 4: ctDNA Sequencing for Gatekeeper Mutations

  • Action: Perform next-generation sequencing (NGS) on circulating tumor DNA (ctDNA) upon radiological progression (RECIST 1.1).

  • Causality: Covalent inhibitors targeting Cys552 exert selective pressure that frequently results in acquired gatekeeper mutations (e.g., V550L) within the kinase domain, sterically hindering drug binding. Identifying these mutations explains therapeutic failure and guides the transition to next-generation therapies.

Workflow Screening 1. IHC Screening (FGF19 ≥ 1%) Dosing 2. Roblitinib Admin (120 mg QD) Screening->Dosing PD 3. PD Biomarkers (Serum C4 & FGF19) Dosing->PD Efficacy 4. Efficacy Eval (RECIST 1.1) PD->Efficacy

Caption: Self-validating clinical workflow linking biomarker screening to pharmacodynamic target validation.

Future Directions: Combination Strategies

Given the modest monotherapy ORR of Roblitinib (8%), the field is rapidly pivoting toward combination therapies to overcome intrinsic resistance pathways. Clinical trials are currently evaluating Roblitinib in combination with immune checkpoint inhibitors (e.g., Spartalizumab, an anti-PD-1 antibody), which has shown a manageable safety profile and promising synergistic efficacy[4]. By normalizing the tumor microenvironment and blocking parallel survival pathways, combination regimens represent the next frontier in maximizing the clinical utility of FGFR4 inhibitors in advanced HCC.

References

  • Current progress in cancer treatment by targeting FGFR signaling - PMC - NIH. nih.gov.
  • Integration of Pharmacokinetics, Pharmacodynamics, Safety, and Efficacy into Model-Informed Dose Selection in Oncology First-in-Human Study: A Case of Roblitinib (FGF401) - PubMed. nih.gov.
  • Fibroblast growth factor 19-fibroblast growth factor receptor 4 axis: From oncogenesis to targeted-immunotherapy in advanced hepatocellular carcinoma - Baishideng Publishing Group. wjgnet.com.
  • A first-in-human phase 1/2 study of FGF401 and combination of FGF401 with spartalizumab in patients with hepatocellular carcinoma or biomarker-selected solid tumors - PMC. nih.gov.
  • Phase 1 Study of Fisogatinib (BLU-554) in Patients (pts) with Advanced Hepatocellular Carcinoma (aHCC) Expressing FGF19: Prelimi. cstonepharma.com.

Sources

Safety Operating Guide

Operational Safety Guide: Handling Roblitinib Citrate (FGF401)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Characterization

Scientific Rationale: Roblitinib (FGF401) is a highly potent, selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2] It binds in a reversible covalent manner to Cys552 within the kinase domain [1].

Critical Safety Implication: The covalent binding mechanism implies a high potential for protein adduct formation. Combined with an IC50 of ~1.9 nM [1], this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Risk Profile Summary
ParameterClassificationOperational Consequence
Potency (IC50) < 10 nM (High)Extreme sensitivity; minute dust quantities are biologically active.
Occupational Exposure Band (OEB) OEB 4 (Estimated)OEL Range: 1 – 10 µg/m³ [2]. Strict containment required.[3]
Primary Route of Entry Inhalation & DermalDust inhalation is the highest risk during weighing; dermal absorption is possible via solvents.
Target Organ Toxicity HepatotoxicityClinical trials indicate transaminase elevations; liver is the primary target [3].
Reproductive Toxicity Suspected (Class Effect)Kinase inhibitors are generally classified as reproductive hazards [2].

Strategic Safety Framework: The Hierarchy of Controls

PPE is the last line of defense, not the first. For Roblitinib Citrate, safety relies on a "Concept of Containment" where the primary barrier is the engineering control (Isolator/BSC), and PPE acts as the redundancy layer.

HierarchyOfControls cluster_0 Most Effective cluster_1 Least Effective Elimination Elimination/Substitution (Not possible for specific drug research) Engineering Engineering Controls (Isolator, Class II BSC, HEPA Filter) Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Containment Breach Redundancy PPE Personal Protective Equipment (Gloves, Gowns, Respirators) Admin->PPE Final Barrier

Figure 1: The Hierarchy of Controls applied to HPAPI handling. Engineering controls (Green) contain the source; PPE (Red) protects the worker if containment fails.

Personal Protective Equipment (PPE) Specifications

Crucial Distinction: Standard nitrile examination gloves are insufficient for Roblitinib Citrate, especially when in solution with organic solvents (DMSO/Methanol), which act as permeation enhancers.

The PPE Matrix
ComponentSpecification StandardRationale
Gloves (Inner) Nitrile (4-5 mil)Tactile sensitivity.
Gloves (Outer) ASTM D6978 Certified (Nitrile/Neoprene)Must be tested against chemotherapy drugs. Standard ASTM D6319 gloves are not validated for permeation resistance against potent cytotoxic agents [4].[4]
Respiratory PAPR (HEPA) or N95/P100 If handling powder outside an isolator (not recommended), a Powered Air Purifying Respirator (PAPR) is mandatory. Inside a Class II BSC, N95 is acceptable as secondary protection.
Body Protection Tyvek® (or equivalent) Lab Coat/CoverallNon-woven, polyethylene material required. Cotton coats trap dust and are prohibited for OEB 4 compounds.
Eye Protection Chemical Splash GogglesPrevent dust/aerosol entry.[3] Safety glasses with side shields are insufficient for powder handling.

Operational Protocols: Donning & Doffing

The highest risk of exposure occurs not during the experiment, but during the removal of contaminated PPE (Doffing).

Protocol: Gowning Logic Flow

Objective: Create a "Clean-to-Dirty" transition for entry and a "Dirty-to-Clean" transition for exit to prevent cross-contamination.

GowningProtocol cluster_entry Donning (Entry) cluster_exit Doffing (Exit) Step1 1. Shoe Covers & Hair Net Step2 2. Wash Hands Step1->Step2 Step3 3. Inner Gloves (Taped to skin) Step2->Step3 Step4 4. Tyvek Gown (Back closure) Step3->Step4 Step5 5. Outer Gloves (ASTM D6978) (Over cuff) Step4->Step5 Exit1 1. Inspect Outer Gloves for Dust Exit2 2. Remove Outer Gloves (Beak Method) Exit1->Exit2 Exit3 3. Remove Gown (Roll inside-out) Exit2->Exit3 Exit4 4. Remove Inner Gloves Exit3->Exit4 Exit5 5. Wash Hands (Soap/Water) Exit4->Exit5

Figure 2: Sequential Gowning (Donning) and De-gowning (Doffing) workflow. Note the critical step of rolling the gown "inside-out" to trap potential dust.

Specific Handling Procedures
  • Weighing (Highest Risk):

    • Location: Must be performed in a Static Dissipative Balance Enclosure or Class II Type B2 Biosafety Cabinet .

    • Technique: Use an antistatic gun on the spatula and weigh boat. Roblitinib citrate powder is prone to static charge, leading to "flying dust."

    • Solubilization: Add solvent (DMSO) gently down the side of the vial to minimize aerosolization. Once in solution, the inhalation risk drops, but the permeation risk increases.

  • Spill Management:

    • Powder Spill: Do not sweep. Cover with a damp paper towel (soaked in 10% bleach or detergent) to prevent dust generation, then wipe up.

    • Liquid Spill: Cover with absorbent pads. Clean area with 10% bleach followed by 70% ethanol.

Waste & Decontamination

Causality: Because Roblitinib is a covalent binder, simple water rinsing is ineffective. Chemical inactivation is preferred before disposal.

  • Surface Decontamination:

    • 10% Sodium Hypochlorite (Bleach): Oxidizes the molecule, breaking the covalent warhead. Allow 10 minutes contact time.

    • 70% Isopropanol/Ethanol: Removes the bleach residue and solubilizes any remaining organic material.

  • Disposal Stream:

    • All solid waste (gloves, weigh boats, vials) must be segregated into Yellow High-Hazard Incineration Bins .

    • Do not dispose of in general trash or biohazard (autoclave) bags, as autoclaving does not destroy the chemical structure.

References

  • Roblitinib (FGF401) Mechanism & Potency Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry.[5] [Link]

  • Occupational Exposure Limits for Kinase Inhibitors Considerations for Establishing Occupational Exposure Limits for Small Molecule Kinase Inhibitors. Frontiers in Public Health. [Link](Note: Generalized reference for Kinase Inhibitor banding)

  • Clinical Safety Profile (Hepatotoxicity) A first-in-human phase 1/2 study of FGF401... in patients with hepatocellular carcinoma. Journal of Hepatology / NIH PubMed Central. [Link]

  • Glove Permeation Standards ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM International. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.